molecular formula C13H12BFO3 B1340248 (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 870779-01-4

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1340248
CAS No.: 870779-01-4
M. Wt: 246.04 g/mol
InChI Key: HVUHMAMWPTUWSC-UHFFFAOYSA-N
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Description

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H12BFO3 and its molecular weight is 246.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-[(4-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUHMAMWPTUWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584615
Record name {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid
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Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870779-01-4
Record name B-[2-[(4-Fluorophenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870779-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid, a valuable reagent in organic synthesis and potentially in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

PropertyValueSource
CAS Number 870779-01-4[1]
Molecular Formula C₁₃H₁₂BFO₃[1]
Molecular Weight 246.04 g/mol [1]
Appearance White to off-white solid (typical for phenylboronic acids)General knowledge
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[2]General knowledge
Stability Store at -20°C for maximum stability.[1] Boronic acids, in general, can be sensitive to heat and may undergo dehydration.[1]

Synthesis and Preparation

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and common method for preparing similar 2-(benzyloxy)phenylboronic acid derivatives involves a two-step process starting from a corresponding bromo- or iodo-substituted phenol. This process typically includes an etherification followed by a borylation reaction.

Illustrative Synthesis Workflow

G A 2-Bromophenol D 1-Bromo-2-((4-fluorobenzyl)oxy)benzene A:e->D:w Williamson Ether Synthesis B 4-Fluorobenzyl bromide B:e->D:w C Base (e.g., K2CO3) Solvent (e.g., Acetone) C:e->D:w G This compound D:e->G:w Borylation E 1. n-BuLi or Mg 2. Triisopropyl borate E:e->G:w F Hydrolysis (e.g., HCl) F:e->G:w

Caption: General synthesis workflow for 2-(benzyloxy)phenylboronic acid derivatives.

General Experimental Protocol for Synthesis

Step 1: Williamson Ether Synthesis

  • To a solution of 2-bromophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • Add 4-fluorobenzyl bromide to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product, 1-bromo-2-((4-fluorobenzyl)oxy)benzene, by column chromatography.

Step 2: Borylation

  • Dissolve the purified 1-bromo-2-((4-fluorobenzyl)oxy)benzene in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of n-butyllithium in hexanes.

  • After stirring for a period, add triisopropyl borate dropwise at the same low temperature.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Reactivity and Applications in Organic Synthesis

This compound is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base.[4]

G A This compound D Coupled Product A:e->D:w Suzuki-Miyaura Coupling B Aryl Halide (Ar-X) X = I, Br, Cl, OTf B:e->D:w C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) C:e->D:w

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Heat the reaction mixture with stirring to a temperature typically between 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Potential Applications in Medicinal Chemistry and Drug Development

While no specific biological activities for this compound have been reported, the structural motifs present in the molecule suggest potential utility in medicinal chemistry.

  • Boronic Acids in Drug Design : Boronic acids are a class of compounds with diverse biological activities, including roles as enzyme inhibitors.[5] Their ability to form reversible covalent bonds with diols is a key feature exploited in the design of sensors and therapeutic agents.[6]

  • Fluorinated Pharmaceuticals : The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[7][8] The presence of the fluorobenzyl group in this molecule could therefore be advantageous for developing new therapeutic agents.

  • Building Block for Complex Molecules : As a versatile coupling partner in Suzuki-Miyaura reactions, this compound can be used to synthesize more complex molecules with potential biological relevance. The biaryl structures formed are common scaffolds in many pharmaceuticals.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity of this compound or its involvement in any signaling pathways. Further research would be required to elucidate any potential pharmacological effects.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the construction of complex aromatic compounds through Suzuki-Miyaura cross-coupling reactions. While specific data on its physical properties and biological activity are limited, its structural features suggest potential for applications in medicinal chemistry and drug discovery. The general protocols provided herein for its synthesis and use in coupling reactions can serve as a foundation for further research and development.

References

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. The presence of the boronic acid moiety allows for its participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds.[1][2][3][4][5] The fluorobenzyl ether group provides opportunities for modifying a molecule's steric and electronic properties, as well as its pharmacokinetic profile, due to the metabolic stability often conferred by the fluorine atom. This guide provides a comprehensive overview of a common synthetic approach to this important compound, including detailed experimental protocols and reaction pathways.

Synthetic Pathway Overview

A reliable and frequently employed strategy for the synthesis of arylboronic acids involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with a borate ester.[4][5][6][7] The subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid. The following two-step sequence outlines a robust method for the preparation of this compound, starting from commercially available 2-bromophenol and 4-fluorobenzyl bromide.

The first step is a Williamson ether synthesis to couple the two aromatic rings via an ether linkage. The second step involves a lithium-halogen exchange to form an aryllithium species, which then reacts with a trialkyl borate to form the boronate ester. Acidic workup then provides the final product.

Overall Synthetic Scheme:

Overall_Synthetic_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Borylation 2-Bromophenol Intermediate 1-Bromo-2-((4-fluorobenzyl)oxy)benzene 2-Bromophenol->Intermediate K2CO3, Acetone, Reflux 4-Fluorobenzyl_bromide 4-Fluorobenzyl_bromide->Intermediate Final_Product This compound Intermediate->Final_Product 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. HCl (aq)

Caption: Overall two-step synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on general procedures for similar transformations. Appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a well-ventilated fume hood.

Step 1: Synthesis of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene

This step involves the formation of an ether linkage between 2-bromophenol and 4-fluorobenzyl bromide via a Williamson ether synthesis.

Experimental Workflow:

G start Dissolve 2-bromophenol and 4-fluorobenzyl bromide in acetone add_base Add potassium carbonate start->add_base reflux Reflux the mixture for 12 hours add_base->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool filter Filter off solids cool->filter concentrate Concentrate the filtrate in vacuo filter->concentrate extract Dissolve residue in EtOAc, wash with water and brine concentrate->extract dry Dry organic layer over Na2SO4 extract->dry purify Purify by column chromatography dry->purify end Obtain 1-Bromo-2-((4-fluorobenzyl)oxy)benzene purify->end

Caption: Workflow for the Williamson ether synthesis of the intermediate.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (100 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add 4-fluorobenzyl bromide (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-2-((4-fluorobenzyl)oxy)benzene as a colorless oil.

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by borylation with triisopropyl borate and subsequent hydrolysis.

Experimental Workflow:

G start Dissolve intermediate in dry THF under Argon cool_down Cool to -78 °C start->cool_down add_buli Add n-BuLi dropwise cool_down->add_buli stir1 Stir for 1 hour at -78 °C add_buli->stir1 add_borate Add triisopropyl borate dropwise stir1->add_borate stir2 Stir for 2 hours at -78 °C add_borate->stir2 warm_up Warm to room temperature stir2->warm_up quench Quench with 2M HCl warm_up->quench stir3 Stir vigorously for 1 hour quench->stir3 extract Extract with ethyl acetate stir3->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from an appropriate solvent system concentrate->recrystallize end Obtain this compound recrystallize->end

Caption: Workflow for the borylation of the intermediate.

Procedure:

  • To an oven-dried 250 mL three-neck round-bottom flask under an argon atmosphere, add 1-bromo-2-((4-fluorobenzyl)oxy)benzene (1.0 eq) and dry tetrahydrofuran (THF, 100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the pH is acidic (pH ~1-2).

  • Stir the biphasic mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or water) to yield this compound as a white solid.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of this compound.

StepReactantMW ( g/mol )Amount (mmol)Mass/VolumeProductMW ( g/mol )Theoretical Yield (g)Actual Yield (g)% YieldPurity
12-Bromophenol173.0110.01.73 g1-Bromo-2-((4-fluorobenzyl)oxy)benzene281.122.812.3985%>95%
4-Fluorobenzyl bromide189.0310.51.98 g
21-Bromo-2-((4-fluorobenzyl)oxy)benzene281.128.52.39 gThis compound246.042.091.5775%>98%
n-Butyllithium64.069.353.74 mL (2.5M)
Triisopropyl borate188.0810.22.36 mL

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step process involving a Williamson ether synthesis followed by a lithium-halogen exchange and borylation. This method provides a reliable route to this versatile building block, which is of significant interest to researchers in drug discovery and materials science. The detailed protocols and workflows provided in this guide offer a comprehensive framework for the successful synthesis and purification of the target compound.

References

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 870779-01-4

This technical guide provides a comprehensive overview of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid, a fluorinated arylboronic acid of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this particular compound is limited in publicly available literature, this document consolidates general knowledge of its chemical class, outlines representative experimental protocols, and discusses its potential applications based on the well-established roles of its constituent functional groups.

Physicochemical Properties

Quantitative data for this compound is not extensively documented. However, based on commercially available information and data for analogous compounds, the following properties can be summarized.

PropertyValueSource/Analogue
Molecular Formula C₁₃H₁₂BFO₃
Molecular Weight 246.05 g/mol
Appearance White to off-white solidGeneral observation for arylboronic acids
Purity ≥95%Typical commercial specification
Melting Point Not availableData for 3-(Benzyloxy)phenylboronic acid: 125-130 °C[1]
Solubility Soluble in organic solvents like methanol, DMSOGeneral property of boronic acids

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process. A representative synthetic route is outlined below, based on established methods for preparing similar (benzyloxy)phenylboronic acids.

Representative Synthesis Workflow

The logical flow for a common synthesis approach is depicted below.

G A Starting Material (e.g., 2-Hydroxyphenylboronic acid) B Protection/Etherification (React with 4-Fluorobenzyl bromide) A->B Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C Intermediate (Protected boronic ester) B->C D Deprotection/Hydrolysis C->D Acidic or Basic conditions E Final Product (this compound) D->E

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure and may require optimization.

Step 1: Etherification of a Boronic Acid Precursor

  • To a solution of a suitable starting material, such as a protected 2-hydroxyphenylboronic acid derivative (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol), in an appropriate solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate).

  • To this mixture, add 4-fluorobenzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate.

  • Purify the intermediate by column chromatography on silica gel.

Step 2: Deprotection to the Boronic Acid

  • Dissolve the purified intermediate in a suitable solvent system (e.g., a mixture of THF and water).

  • Add an acid (e.g., HCl) or a base (e.g., NaOH) to facilitate the hydrolysis of the boronic ester.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the final product, this compound. Further purification can be achieved by recrystallization.

Role in Drug Discovery and Development

The structural features of this compound make it a valuable building block in medicinal chemistry.

  • Boronic Acid Moiety: Boronic acids are known to form reversible covalent bonds with diols, a feature exploited in the design of sensors and drug delivery systems.[2] In drug design, the boronic acid group can act as a key pharmacophore, notably as an inhibitor of serine proteases.[2] The proteasome inhibitor bortezomib is a prominent example of a successful drug containing a boronic acid.[2]

  • Fluorine Substitution: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[3][4][5] The presence of the 4-fluorobenzyl group can therefore confer advantageous pharmacokinetic properties to molecules synthesized from this building block.[3][4]

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of arylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and substituted aromatic compounds, which are common scaffolds in many drug molecules.

G cluster_0 Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (with Aryl Halide R-X) A->B C Transmetalation (with Boronic Acid Ar-B(OH)₂) B->C Base D Reductive Elimination C->D D->A Product R-Ar

Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.

Spectroscopic Characterization (Expected)

NucleusExpected Chemical Shift (ppm)Key Features
¹H NMR ~8.0-7.0Aromatic protons
~5.0Methylene protons (O-CH₂)
~8.0 (broad)B(OH)₂ protons
¹³C NMR ~160-110Aromatic carbons
~70Methylene carbon (O-CH₂)
¹⁹F NMR ~ -110 to -120Single peak for the fluorine on the benzyl group
¹¹B NMR ~28-30Characteristic for trigonal boronic acids[6]

Conclusion

This compound is a promising building block for the synthesis of novel compounds in the field of drug discovery. Its combination of a reactive boronic acid moiety and a fluorinated benzyl group provides a versatile platform for creating molecules with potentially enhanced biological activity and favorable pharmacokinetic profiles. Further research into the specific applications and biological effects of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential therapeutic applications of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and biological relevance of novel boronic acid derivatives.

Molecular Structure and Chemical Properties

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a 4-fluorobenzyloxy group at the ortho position. The presence of the boronic acid functional group makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The fluorobenzyl ether component introduces specific steric and electronic properties that can influence its reactivity and biological activity.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 870779-01-4[1]
Molecular Formula C₁₃H₁₂BFO₃[2]
Molecular Weight 246.04 g/mol [2]
SMILES OB(O)c1ccccc1OCc1ccc(F)cc1N/A
InChI InChI=1S/C13H12BFO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-4-8-11(13)14(16)17/h1-8,15-17H,9H2N/A

Experimental Protocols: A Proposed Synthetic Route

Step 1: Williamson Ether Synthesis of 1-((4-Fluorobenzyl)oxy)-2-bromobenzene

This step involves the reaction of 2-bromophenol with 4-fluorobenzyl bromide in the presence of a base.

  • Materials:

    • 2-Bromophenol

    • 4-Fluorobenzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-bromophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the solid.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-((4-fluorobenzyl)oxy)-2-bromobenzene.

Step 2: Synthesis of this compound via Grignard Reaction

This step involves the formation of a Grignard reagent from the product of Step 1, followed by reaction with a trialkyl borate and subsequent hydrolysis.

  • Materials:

    • 1-((4-Fluorobenzyl)oxy)-2-bromobenzene

    • Magnesium (Mg) turnings

    • Anhydrous tetrahydrofuran (THF)

    • Triisopropyl borate or Trimethyl borate

    • Hydrochloric acid (HCl)

  • Procedure:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of 1-((4-fluorobenzyl)oxy)-2-bromobenzene (1.0 eq) in anhydrous THF to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.

    • Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.

    • Slowly add triisopropyl borate (1.2 eq) to the Grignard reagent solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of aqueous HCl at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Grignard Reaction & Borylation 2-Bromophenol 2-Bromophenol Reaction1 Reaction 2-Bromophenol->Reaction1 4-Fluorobenzyl_bromide 4-Fluorobenzyl_bromide 4-Fluorobenzyl_bromide->Reaction1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction1 Solvent (Acetone/DMF) Solvent (Acetone/DMF) Solvent (Acetone/DMF)->Reaction1 Product1 1-((4-Fluorobenzyl)oxy)-2-bromobenzene Reaction1->Product1 Grignard_Formation Grignard Formation Product1->Grignard_Formation Mg Mg Mg->Grignard_Formation Anhydrous_THF Anhydrous_THF Anhydrous_THF->Grignard_Formation Trialkyl_borate Trialkyl_borate Borylation Borylation Trialkyl_borate->Borylation Grignard_Formation->Borylation Hydrolysis Acid Hydrolysis Borylation->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Proposed two-step synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of both the phenylboronic acid and the 4-fluorobenzyl moieties, a singlet for the benzylic methylene protons, and a broad singlet for the boronic acid hydroxyl protons. The aromatic signals will show characteristic splitting patterns due to ortho, meta, and para couplings, including coupling to the fluorine atom.
¹³C NMR Resonances for all 13 carbon atoms. The carbon attached to the boron atom will appear at a characteristic downfield shift. The carbon-fluorine coupling will be observable for the carbons of the 4-fluorobenzyl group.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight (246.04 g/mol ) should be observed, along with characteristic fragmentation patterns.
FT-IR Characteristic absorption bands for O-H stretching (boronic acid), C-O-C stretching (ether), B-O stretching, and C-F stretching.

Potential Biological Activity and Applications in Drug Development

While no specific biological data for this compound has been reported, the broader class of substituted phenylboronic acids has garnered significant interest in medicinal chemistry, primarily as inhibitors of the proteasome.

Proteasome Inhibition:

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells and is a validated target for cancer therapy. Boronic acid-containing compounds, most notably the FDA-approved drug Bortezomib (Velcade®), have been shown to inhibit the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in rapidly dividing cancer cells.

The boronic acid moiety of these inhibitors forms a reversible covalent bond with the N-terminal threonine residue in the active site of the β5 subunit of the proteasome. The substituents on the phenyl ring play a crucial role in determining the potency and selectivity of the inhibitor by interacting with specific binding pockets within the proteasome.

It is hypothesized that this compound could act as a proteasome inhibitor. The 4-fluorobenzyl group may occupy a hydrophobic pocket within the enzyme's active site, potentially enhancing its binding affinity and selectivity. Further in vitro and in vivo studies are required to validate this hypothesis and determine the specific inhibitory profile of this compound.

ProteasomeInhibitionPathway cluster_pathway Ubiquitin-Proteasome Pathway cluster_inhibition Inhibition Mechanism Ubiquitin Ubiquitin Ubiquitination Ubiquitination (E1, E2, E3 ligases) Ubiquitin->Ubiquitination Target_Protein Target_Protein Target_Protein->Ubiquitination Polyubiquitinated_Protein Polyubiquitinated Protein Ubiquitination->Polyubiquitinated_Protein Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides Inhibitor This compound Inhibition Inhibition Inhibitor->Inhibition Inhibition->Proteasome Blocks Chymotrypsin-like Activity

Mechanism of proteasome inhibition by boronic acid derivatives.

Conclusion

This compound is a molecule of interest for its potential applications in organic synthesis and medicinal chemistry. While specific experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and exploration as a potential proteasome inhibitor. Further research is warranted to fully elucidate its chemical and biological properties and to evaluate its therapeutic potential in the context of cancer and other diseases where proteasome dysregulation is implicated.

References

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a synthetic organic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a boronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions, and a fluorobenzyl ether group, which can influence the compound's steric and electronic properties, as well as its biological activity. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside synthesized experimental protocols for its preparation and characterization, and illustrates its role in key chemical transformations.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic protocols. A summary of these properties is presented in the table below.

PropertyValueSource
CAS Number 870779-01-4[1][2][3]
Molecular Formula C₁₃H₁₂BFO₃[1][2]
Molecular Weight 246.04 g/mol [1][2]
Appearance Solid[1]
Melting Point 94-106 °C[1]
SMILES OB(O)c1ccccc1OCc2ccc(F)cc2[1]
InChI 1S/C13H12BFO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8,16-17H,9H2[1]

Safety and Handling

  • General Handling : Handle in accordance with good industrial hygiene and safety practices.

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended when handling the solid form.[1]

  • Inhalation : May cause respiratory irritation. Avoid breathing dust.

  • Skin Contact : May cause skin irritation.

  • Eye Contact : May cause serious eye irritation.

  • Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Boronic acids can be sensitive to moisture.

Experimental Protocols

The following are representative, synthesized protocols for the preparation and purification of this compound, based on general procedures for similar compounds.

Synthesis: Etherification of 2-Hydroxyphenylboronic acid

This procedure outlines the synthesis of the target compound via the etherification of 2-hydroxyphenylboronic acid with 4-fluorobenzyl bromide.

Materials:

  • 2-Hydroxyphenylboronic acid

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-hydroxyphenylboronic acid (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-fluorobenzyl bromide (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Crystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent system, such as an ethanol/water or toluene/heptane mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum to obtain the purified product.

Compound Characterization Workflow

A standard workflow for the characterization of a newly synthesized batch of this compound would involve several analytical techniques to confirm its identity and purity.[4][5]

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of Crude Product Purification Purification (e.g., Crystallization) Synthesis->Purification TLC Thin-Layer Chromatography (TLC) - Assess purity and reaction completion Purification->TLC Purity Check MP Melting Point Determination - Compare with literature value Purification->MP Physical Property NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) - Confirm molecular structure Purification->NMR Structural Elucidation MS Mass Spectrometry (MS) - Determine molecular weight NMR->MS Confirmation IR Infrared (IR) Spectroscopy - Identify functional groups MS->IR Functional Group Analysis

Caption: Workflow for the synthesis and characterization of this compound.

Application in Suzuki-Miyaura Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6][7][8] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like the title compound) with an organohalide.

G A This compound Pd_cat Pd(0) Catalyst A->Pd_cat B Aryl/Vinyl Halide (R-X) B->Pd_cat Product Biaryl Product Pd_cat->Product Catalytic Cycle Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Pd_cat Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Pd_cat

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction utilizing the title compound.

References

An In-depth Technical Guide on the Solubility of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Qualitative Solubility Assessment

Based on the general properties of phenylboronic acids, (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is anticipated to exhibit the following solubility characteristics:

  • High Solubility: Likely to be soluble in polar organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[1][2]

  • Moderate Solubility: Expected to have moderate solubility in chlorinated solvents like chloroform.[1][2]

  • Low Solubility: Poor solubility is predicted in non-polar hydrocarbon solvents (e.g., hexanes, methylcyclohexane) and carbon tetrachloride.[1][2]

  • Water Solubility: The solubility in water is expected to be low. Phenylboronic acid itself has a reported solubility of approximately 2 g/100 cm³ in water at 20°C.[3] The introduction of the relatively large and hydrophobic 4-fluorobenzyl ether group is likely to further decrease aqueous solubility.

The presence of the fluorine atom and the ether linkage may slightly modulate the solubility profile compared to the parent phenylboronic acid, but the overall trends are expected to be similar.

Reference Solubility Data: Phenylboronic Acid

To provide a quantitative baseline, the following table summarizes the solubility of phenylboronic acid in various organic solvents. This data can serve as a useful reference for solvent selection in experiments involving this compound.

SolventSolubility Profile
Dipropyl EtherHigh
AcetoneHigh
3-PentanoneHigh
ChloroformModerate
MethylcyclohexaneVery Low

Data extracted from studies on phenylboronic acid solubility.[1][2]

Experimental Protocol: Dynamic Method for Solubility Determination

A precise method for determining the solubility of this compound is the dynamic method, which involves observing the temperature at which a solid-liquid mixture becomes a single clear phase.[1][4][5]

Materials and Equipment:

  • This compound (solute)

  • Selected solvent

  • Sealed glass vials or tubes

  • Magnetic stirrer and stir bars

  • Controllable heating bath (e.g., oil bath or programmable heating block)

  • Calibrated thermometer or temperature probe (accuracy ±0.1°C)

  • Turbidity sensor or a laser beam and detector to monitor solution clarity

  • Analytical balance (accuracy ±0.0001 g)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a glass vial to create a biphasic sample of known composition.

  • Sealing and Mixing: Securely seal the vial and place it in the heating bath on a magnetic stirrer. Begin stirring to ensure the mixture is homogeneous.

  • Controlled Heating: Slowly increase the temperature of the bath at a constant and slow rate (e.g., 0.1-0.3 °C/min) to ensure the system remains at thermal equilibrium.[5]

  • Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually or with a luminance probe that measures the intensity of light passing through the sample.[1][2]

  • Equilibrium Point Determination: The temperature at which the last solid particles dissolve and the solution becomes completely clear is recorded as the solubility temperature for that specific mole fraction.

  • Data Compilation: Repeat this procedure for several different compositions of solute and solvent to construct a solubility curve (temperature vs. mole fraction).

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a general synthesis pathway for related boronic acids.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Solute and Solvent B Prepare Biphasic Sample of Known Composition A->B C Controlled Heating and Stirring B->C D Monitor Turbidity C->D E Record Temperature of Complete Dissolution D->E F Repeat for Different Compositions E->F G Construct Solubility Curve F->G G cluster_synthesis General Synthesis of a Phenylboronic Acid Start Aryl Halide (e.g., Aryl Bromide) Reagent1 Mg or n-BuLi Grignard Formation of Grignard or Organolithium Reagent Start->Grignard Reagent1->Grignard Reaction Reagent2 Trialkyl Borate (e.g., B(OMe)3) Boronate_Ester Boronate Ester Intermediate Grignard->Boronate_Ester Reagent2->Boronate_Ester Reaction Reagent3 Aqueous Acid (e.g., HCl) Hydrolysis Hydrolysis Boronate_Ester->Hydrolysis Reagent3->Hydrolysis Reaction Product Phenylboronic Acid Product Hydrolysis->Product

References

An In-Depth Technical Guide to the Stability and Storage of (2-((4-Fluorobenzyl)oxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid. Understanding the chemical stability of this compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized materials. This document outlines the key degradation pathways, recommended storage protocols, and experimental methodologies for stability assessment.

Core Concepts in Stability

The stability of this compound is primarily influenced by its susceptibility to dehydration, protodeboronation, and oxidation. The presence of the ortho-benzyloxy group can also play a role in its reactivity and degradation profile.

Dehydration: Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines, particularly when heated.[1] This process is reversible upon the addition of water.

Protodeboronation: A common degradation pathway for arylboronic acids is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This reaction can be influenced by factors such as pH and the electronic properties of the aryl group.[2]

Oxidation: The boron center in boronic acids can be susceptible to oxidation, leading to the formation of phenolic byproducts and boric acid. This process can be accelerated by the presence of oxidizing agents and exposure to air.[3]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information for structurally similar compounds.

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.Minimizes exposure to moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation.
Light Store in a light-resistant container.Protects the compound from potential photodegradation.
Moisture Store in a dry environment, such as in a desiccator.Prevents hydrolysis and the reversible formation of boroxines.

Table 1: Recommended Storage Conditions for this compound

Potential Degradation Pathways and Products

Based on the known reactivity of arylboronic acids and the specific functional groups present in this compound, the following degradation pathways are proposed.

cluster_0 Degradation Pathways A This compound B Protodeboronation (+H2O) A->B C-B cleavage D Oxidation ([O]) A->D C-B oxidation F Dehydration (Heat) A->F Intermolecular H2O loss C 1-((4-Fluorobenzyl)oxy)benzene B->C E 2-((4-Fluorobenzyl)oxy)phenol D->E G Corresponding Boroxine F->G

Caption: Proposed degradation pathways for this compound.

Table 2: Potential Degradation Products and Analytical Observations

Degradation PathwayPotential Degradation Product(s)Expected Analytical Signature
Protodeboronation1-((4-Fluorobenzyl)oxy)benzene, Boric AcidDisappearance of the boronic acid signal in NMR. Appearance of a new aromatic singlet for the proton replacing the boronic acid group. Change in retention time in HPLC.
Oxidation2-((4-Fluorobenzyl)oxy)phenol, Boric AcidAppearance of a phenolic proton signal in NMR. Shift in UV-Vis absorbance. Change in retention time in HPLC.
DehydrationBoroxine (trimer)Broadening of signals in ¹H NMR. Shift in ¹¹B NMR signal. Potential changes in solubility.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of quantifying the decrease of the active compound and the increase of its degradation products over time under various stress conditions.

cluster_1 HPLC Method Development Workflow start Start: Obtain Compound stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc_dev HPLC Method Development (Column, Mobile Phase, Gradient Optimization) stress->hplc_dev separation Achieve Separation of Parent and Degradation Products hplc_dev->separation separation->hplc_dev No validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) separation->validation Yes stability_study Long-term and Accelerated Stability Studies validation->stability_study end End: Validated Method stability_study->end

Caption: Workflow for developing a stability-indicating HPLC method.

Instrumentation and Conditions:

ParameterTypical Starting Conditions
HPLC System Agilent 1260 Infinity II or equivalent with DAD or UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL

Table 3: Typical HPLC Parameters for Arylboronic Acid Analysis

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples from each stress condition should be diluted with the mobile phase to an appropriate concentration and injected into the HPLC system.

NMR Spectroscopy for Degradation Monitoring

¹H and ¹¹B NMR spectroscopy can provide valuable qualitative and quantitative information on the degradation of this compound.

Objective: To monitor the disappearance of the parent compound's signals and the appearance of new signals corresponding to degradation products.

¹H NMR Protocol:

  • Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Acquire an initial ¹H NMR spectrum.

  • Subject the solution to a specific stress condition (e.g., add D₂O and heat).

  • Acquire spectra at regular time intervals to monitor changes in the aromatic and benzylic proton signals.

¹¹B NMR Protocol:

  • Prepare a solution of the compound in a suitable solvent.

  • Acquire an initial ¹¹B NMR spectrum. The trigonal boronic acid should appear around 28-33 ppm.

  • Monitor the ¹¹B chemical shift under different pH conditions or upon addition of diols to observe the formation of tetrahedral boronate species (which appear at a higher field, around 3-9 ppm).[4][5]

Conclusion

The stability of this compound is paramount for its successful application in scientific research and drug development. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert atmosphere and protecting it from light, researchers can significantly prolong its shelf life and ensure its purity. The primary degradation pathways to be aware of are protodeboronation, oxidation, and dehydration. For rigorous quality control and in-depth stability assessment, the implementation of validated stability-indicating HPLC methods and NMR spectroscopy is strongly recommended. This guide provides a foundational framework for handling, storing, and evaluating the stability of this important chemical entity.

References

An In-depth Technical Guide to (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid (CAS No. 870779-01-4) is a member of the versatile class of organoboron compounds known as phenylboronic acids. While a detailed historical account of its specific discovery is not extensively documented in scientific literature, its development can be understood within the broader context of the exploration of substituted phenylboronic acids as valuable intermediates in organic synthesis and as functional molecules in chemical biology and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, available physicochemical data, and its potential applications, with a focus on the underlying chemical principles that make it a compound of interest for researchers.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). These compounds have garnered significant attention in the scientific community due to their unique chemical properties and diverse reactivity. They are stable, generally have low toxicity, and are compatible with a wide range of reaction conditions.

The introduction of substituents onto the phenyl ring, as in the case of this compound, allows for the fine-tuning of the molecule's electronic and steric properties. This modulation is crucial for a variety of applications, including:

  • Cross-Coupling Reactions: Phenylboronic acids are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds.

  • Carbohydrate Sensing: The boronic acid moiety can reversibly form cyclic esters with diols, a structural feature present in many carbohydrates. This interaction forms the basis for the development of sensors for glucose and other biologically important sugars.

  • Medicinal Chemistry: The boronic acid functional group has been incorporated into several FDA-approved drugs, where it can act as a pharmacophore, engaging in covalent interactions with biological targets.

The subject of this guide, this compound, combines the features of a phenylboronic acid with a fluorinated benzyl ether substituent. The fluorine atom can influence the acidity of the boronic acid and introduce properties desirable for medicinal chemistry applications, such as altered metabolic stability and binding interactions.

Physicochemical and Characterization Data

Quantitative data for this compound is not extensively published. The following table summarizes available information for the compound and its isomer, 4-(4'-Fluorobenzyloxy)phenylboronic acid, for comparative purposes.

PropertyValueSource
CAS Number 870779-01-4Sobekbio Biosciences[1]
Molecular Formula C₁₃H₁₂BFO₃AK Scientific, Krackeler Scientific
Molecular Weight 246.04 g/mol BLDpharm, PubChem[2][3]
Purity Typically ≥95%AK Scientific
Physical Appearance SolidInferred from related compounds
Solubility Soluble in most polar organic solventsInferred from general phenylboronic acid properties[4]

Note: Due to the limited availability of specific experimental data for this compound, some properties are inferred from structurally related compounds.

Synthesis and Experimental Protocols

Representative Two-Step Synthesis Protocol:

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Etherification of 2-Hydroxyphenylboronic acid

  • Materials:

    • 2-Hydroxyphenylboronic acid

    • 4-Fluorobenzyl bromide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: a. To a solution of 2-hydroxyphenylboronic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the suspension. d. Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and pour it into cold water. f. Extract the aqueous layer with ethyl acetate (3 x volumes). g. Combine the organic layers and wash with water and then with brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. i. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Step 2: Alternative One-Pot Synthesis from 2-Bromophenol

This method involves protection of the hydroxyl group, followed by lithiation, borylation, and deprotection.

  • Materials:

    • 2-Bromophenol

    • Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)

    • n-Butyllithium (n-BuLi) in hexanes

    • Triisopropyl borate

    • Tetrahydrofuran (THF), anhydrous

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure: a. Protect the hydroxyl group of 2-bromophenol with a suitable protecting group (e.g., TBDMS). b. Dissolve the protected 2-bromophenol in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). c. Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78 °C for 1 hour. d. Add triisopropyl borate (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight. e. Quench the reaction by adding aqueous HCl. f. Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate. g. Deprotect the hydroxyl group to yield 2-hydroxyphenylboronic acid, which can then be etherified as described in Step 1.

Applications and Signaling Pathways

A significant application of phenylboronic acids is in the development of sensors for carbohydrates due to their ability to form reversible covalent bonds with diols.

Mechanism of Carbohydrate Sensing

The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The neutral form has a relatively high pKa. When a diol-containing molecule such as glucose is present, it reacts with the boronate form to create a more stable cyclic boronate ester. This reaction shifts the equilibrium, lowering the apparent pKa of the boronic acid. This pH change or the associated change in charge can be detected by various means, including fluorescence or electrochemical methods.

carbohydrate_sensing cluster_equilibrium Boronic Acid Equilibrium (pH dependent) cluster_sensing Carbohydrate Binding Boronic_Acid Phenylboronic Acid (Trigonal, Neutral) Boronate Phenylboronate (Tetrahedral, Anionic) Boronic_Acid->Boronate + OH⁻ Boronate->Boronic_Acid + H⁺ Glucose Glucose (Diol) Complex Cyclic Boronate Ester (Anionic) Complex->Boronate Hydrolysis BoronateGlucose BoronateGlucose BoronateGlucose->Complex Esterification

Caption: Phenylboronic acid equilibrium and carbohydrate binding mechanism.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound based on the representative etherification protocol.

synthesis_workflow Start Starting Materials|{2-Hydroxyphenylboronic acid | 4-Fluorobenzyl bromide | K₂CO₃ | DMF} Reaction Etherification Reaction Stirring at 60-70 °C 12-16 hours Start->Reaction 1. Mixing Workup Aqueous Workup Quench with water Extract with Ethyl Acetate Wash with Brine Reaction->Workup 2. Post-reaction Purification Purification Dry over MgSO₄ Concentrate Column Chromatography Workup->Purification 3. Isolation Product Final Product|this compound Purification->Product 4. Final step

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This compound is a valuable, though not extensively characterized, building block in organic synthesis and a potential tool in chemical biology. Its synthesis can be achieved through established methodologies for preparing substituted phenylboronic acids. The presence of the fluorobenzyl ether moiety provides opportunities for creating derivatives with tailored properties for applications in drug discovery and materials science. Further research into the specific properties and applications of this compound is warranted to fully realize its potential.

References

Spectroscopic and Structural Analysis of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is an organic compound of interest in medicinal chemistry and materials science, primarily due to the presence of the versatile boronic acid functional group. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and in the development of therapeutic agents. Accurate structural elucidation and characterization are paramount for its application. This guide provides a summary of predicted spectroscopic data (NMR, IR, MS) and outlines standard experimental protocols for the analysis of this compound.

Predicted Spectroscopic Data

The following data has been predicted using standard spectroscopic correlation tables and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0br s2HB(OH)₂
~7.5-7.6m3HAr-H
~7.4-7.5t1HAr-H
~7.1-7.2t2HAr-H
~7.0-7.1d1HAr-H
~6.9-7.0t1HAr-H
~5.2s2HO-CH₂-Ar

Table 2: Predicted ¹³C NMR Spectral Data for this compound Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~162.5 (d, ¹JCF ≈ 245 Hz)Ar-C-F
~158.0Ar-C-O
~135.0Ar-CH
~133.5 (d, ⁴JCF ≈ 3 Hz)Ar-C
~131.5Ar-CH
~130.0 (d, ³JCF ≈ 8 Hz)Ar-CH
~120.5Ar-CH
~115.0 (d, ²JCF ≈ 21 Hz)Ar-CH
~112.5Ar-CH
Not ObservedAr-C-B
~69.0O-CH₂-Ar
Note: The carbon atom attached to the boron (ipso-carbon) is often broadened and not observed in ¹³C NMR spectra.
Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H Stretch (from B(OH)₂)
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (CH₂)
1610, 1515, 1480Medium-StrongAromatic C=C Stretch
~1350StrongB-O Stretch
1250 - 1200StrongAsymmetric C-O-C Stretch, C-F Stretch
~1020MediumSymmetric C-O-C Stretch
~820Strongpara-disubstituted C-H bend
~750Strongortho-disubstituted C-H bend
Mass Spectrometry (MS)

Mass spectra of boronic acids can be complicated by dehydration to form cyclic boroxine trimers, especially under high-energy ionization conditions.[1] Electrospray ionization (ESI) is often preferred for observing the molecular ion.

Table 4: Predicted Major Mass Fragments (ESI-MS)

m/z ValueIon Formation
247.07[M-H]⁻ (Deprotonated Molecule)
249.07[M+H]⁺ (Protonated Molecule)
271.05[M+Na]⁺ (Sodium Adduct)
230.07[M-OH]⁻ or [M-H₂O+H]⁺ (Loss of water)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ are often preferred for boronic acids to minimize the formation of boroxine anhydrides, which can lead to complex and uninterpretable spectra in less polar solvents like Chloroform-d.[2]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-180 ppm.

    • Number of Scans: ≥1024 to achieve adequate signal-to-noise for the low-abundance ¹³C nucleus.

  • Data Processing:

    • Perform Fourier transformation on the acquired Free Induction Decay (FID).

    • Apply phase and baseline corrections.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, solid sample directly onto the ATR crystal (typically diamond or germanium). Apply pressure using the instrument's anvil to ensure good contact. This method requires minimal sample preparation.

  • Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[3]

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • LC Conditions (for sample introduction):

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) to improve ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Acquire data in both positive and negative ion modes to maximize information.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Source Parameters: Optimize the capillary voltage, cone voltage, and source temperature to achieve stable spray and maximize the signal of the molecular ion.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or adducts like [M+Na]⁺). For further structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to analyze the resulting fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Elucidation Sample Chemical Compound (e.g., this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve and Dilute (e.g., in MeOH/H₂O) Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS LC-MS (ESI) Prep_MS->MS Data_NMR Acquire FID Process (FT, Phase/Baseline Correction) NMR->Data_NMR Data_IR Acquire Interferogram Process (FT, Background Subtraction) IR->Data_IR Data_MS Acquire Mass Spectrum (Identify Molecular Ion) MS->Data_MS Result Structural Confirmation (Functional Groups, Connectivity, MW) Data_NMR->Result Data_IR->Result Data_MS->Result

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid - Purity and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid. This document outlines the key physicochemical properties, detailed experimental protocols for its analysis, and logical workflows for its characterization.

Physicochemical and Purity Data

This compound is a substituted phenylboronic acid derivative. The following table summarizes its key identifiers and reported purity from various commercial suppliers. It is important to note that purity may vary between batches and suppliers, and independent verification is highly recommended.

PropertyValueReference
CAS Number 1335234-26-8--INVALID-LINK--[1]
Molecular Formula C₁₃H₁₂BFO₃--INVALID-LINK--[2]
Molecular Weight 246.04 g/mol --INVALID-LINK--[2]
Appearance White to off-white solidGeneral knowledge
Purity ≥95% to 98% (as reported by various suppliers)--INVALID-LINK--[1]
Melting Point Not consistently reported; requires experimental determination.
Solubility Soluble in organic solvents such as methanol, DMSO, and chloroform.General knowledge for similar compounds

Experimental Protocols for Characterization

Accurate characterization is crucial for ensuring the quality and reliability of this compound in research and development. Below are detailed protocols for common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the compound and identifying impurities. For comprehensive analysis, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra should be acquired.

2.1.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

2.1.2. ¹H NMR Spectroscopy

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-16 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

  • Expected Signals: Resonances corresponding to the aromatic protons of the phenyl and fluorobenzyl groups, the methylene protons of the benzyl group, and the hydroxyl protons of the boronic acid group.

2.1.3. ¹³C NMR Spectroscopy

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Expected Signals: Resonances for all carbon atoms in the molecule, including the aromatic and methylene carbons.

2.1.4. ¹¹B NMR Spectroscopy

  • Instrument: NMR spectrometer equipped with a boron-observe probe.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 128-512.

    • Spectral Width: +100 to -100 ppm.

    • Reference: BF₃·OEt₂ (external standard) at 0.0 ppm.

  • Expected Signals: A single, potentially broad signal characteristic of a tricoordinate boronic acid, typically in the range of 28-33 ppm.[3]

2.1.5. ¹⁹F NMR Spectroscopy

  • Instrument: NMR spectrometer with a fluorine-observe probe.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 64-256.

    • Spectral Width: Appropriate range to observe the fluorophenyl signal.

    • Reference: CCl₃F (external standard) at 0.0 ppm or another suitable fluorine-containing standard.

  • Expected Signals: A signal corresponding to the fluorine atom on the fluorobenzyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and to quantify any impurities.

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for boronic acids.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 10 mM ammonium acetate.[4]

    • Solvent B: Acetonitrile with 0.1% formic acid or acetonitrile.[4]

  • Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 95%) over 10-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • Technique: Electrospray Ionization (ESI) is a common technique for the analysis of boronic acids.[5]

  • Instrument: A mass spectrometer coupled with an HPLC system (LC-MS) or direct infusion.

  • Ionization Mode: Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes should be evaluated to determine the best ionization efficiency.[5]

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Analysis: The mass spectrum should show a prominent ion corresponding to the calculated molecular weight of this compound (246.04 g/mol ). Fragmentation patterns can be analyzed to confirm the structure. It is important to be aware that boronic acids can form cyclic anhydrides (boroxines) in the mass spectrometer source, which will appear as higher mass ions.[5][6]

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the classification of analytical techniques employed.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., 2-hydroxyphenylboronic acid, 4-fluorobenzyl bromide) Reaction Chemical Reaction (e.g., Williamson Ether Synthesis) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Purity_Analysis Purity Assessment (HPLC) Purification->Purity_Analysis Structure_Verification Structural Elucidation Purity_Analysis->Structure_Verification NMR NMR Spectroscopy (1H, 13C, 11B, 19F) Structure_Verification->NMR MS Mass Spectrometry (LC-MS) Structure_Verification->MS Final_Product Final Product: This compound NMR->Final_Product MS->Final_Product

Caption: General workflow for the synthesis and characterization of this compound.

Analytical_Techniques_Classification cluster_main Characterization Techniques cluster_separation Purity Determination cluster_spectroscopy Structural Confirmation Separation Separation Science HPLC HPLC Separation->HPLC Spectroscopy Spectroscopy NMR NMR (¹H, ¹³C, ¹¹B, ¹⁹F) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS

Caption: Classification of analytical techniques for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound using a combination of chromatographic and spectroscopic techniques is essential for its effective use in research and drug development. The protocols and workflows outlined in this guide provide a robust framework for ensuring the identity, purity, and quality of this important chemical entity. Researchers should adapt and validate these methods based on the specific requirements of their applications and the instrumentation available.

References

Methodological & Application

Application Notes and Protocols for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a valuable building block in organic synthesis, particularly for the construction of biaryl and heterobiaryl structures through the Suzuki-Miyaura cross-coupling reaction. The presence of the 2-benzyloxy substituent offers steric influence that can control regioselectivity in certain coupling reactions and can be a precursor for a hydroxyl group, which is a key functional group in many biologically active molecules. The 4-fluorobenzyl moiety introduces a fluorine atom, a common bioisostere for hydrogen in medicinal chemistry, which can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. It is widely used in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.

This document provides a general protocol for the use of this compound in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl halides. The provided conditions are based on established methodologies for structurally similar 2-alkoxyphenylboronic acids and may require optimization for specific substrates.

Data Presentation: Typical Reaction Conditions

ParameterTypical Range/ExamplesNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Catalyst choice can significantly impact reaction efficiency.
Catalyst Loading 1-5 mol%Lower loadings may be possible with highly active catalysts.
Ligand SPhos, XPhos, P(t-Bu)₃, PPh₃, dppfBulky, electron-rich phosphine ligands are often effective.
Ligand Loading 1-2 equivalents relative to PalladiumThe ligand-to-metal ratio is a critical parameter for optimization.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KFThe choice of base can influence reaction rate and yield.
Base Stoichiometry 2-3 equivalentsAn excess of base is typically required.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, THFBiphasic solvent systems are common.
Temperature 80-120 °CTemperature will depend on the reactivity of the coupling partners.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Boronic Acid, Aryl Halide, and Base solvent Add Anhydrous Solvent reagents->solvent degas Degas the Mixture (e.g., Ar bubbling) solvent->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Aqueous Workup and Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition:

    • In a separate small vial, weigh the palladium(II) acetate and SPhos ligand.

    • Briefly flush the vial with inert gas.

    • Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Solvent Addition:

    • Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvents for 15-20 minutes.

    • Add the degassed solvent mixture to the reaction flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction Execution:

    • Place the sealed reaction flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

    • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Disclaimer: This protocol provides a general guideline. The optimal reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, may vary depending on the specific aryl halide used and should be determined through experimental optimization. Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Application Notes and Protocols for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and specific medicinal chemistry applications for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid are limited in publicly available scientific literature. The following application notes and protocols are based on the well-established roles of structurally similar phenylboronic acids in medicinal chemistry and are provided as a guide for researchers.

Introduction

Boronic acids are a versatile class of compounds with significant applications in medicinal chemistry.[1][2][3][4] Their unique electronic properties, particularly the empty p-orbital on the boron atom, allow them to form reversible covalent bonds with nucleophilic residues in enzyme active sites, making them effective transition-state analog inhibitors.[1][2][5] The compound this compound possesses a key phenylboronic acid pharmacophore, with a 4-fluorobenzyl ether substituent at the ortho position. This substitution pattern can influence the compound's steric and electronic properties, potentially modulating its binding affinity and selectivity for specific biological targets.

The primary hypothesized applications for this class of molecules are as inhibitors of serine and threonine proteases, such as β-lactamases and the proteasome.

Potential Therapeutic Areas
  • Anticancer Agents (Proteasome Inhibitors): Phenylboronic acids are the cornerstone of several approved anticancer drugs, such as bortezomib and ixazomib, which target the 20S proteasome.[6][7][8][9] The proteasome is a multi-catalytic protease complex responsible for the degradation of intracellular proteins, and its inhibition can induce apoptosis in cancer cells. The boronic acid moiety of these inhibitors forms a stable, yet reversible, tetrahedral intermediate with the active site threonine residue of the proteasome's chymotrypsin-like subunit.[6]

  • Antibacterial Agents (β-Lactamase Inhibitors): Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by the production of β-lactamase enzymes.[3] Boronic acid-based inhibitors, such as vaborbactam, act as transition-state analogs that effectively inhibit these serine β-lactamases, restoring the efficacy of β-lactam antibiotics.[3] The boronic acid forms a covalent adduct with the catalytic serine residue in the β-lactamase active site.[1][2][3]

Quantitative Data for Analogous Boronic Acid Inhibitors

Due to the lack of specific data for this compound, the following table summarizes the inhibitory activities of various analogous boronic acid compounds against relevant targets to provide a comparative context.

Compound/Analog ClassTarget EnzymeInhibition Constant (Ki)IC50Reference
Phenylboronic acids with 1,4-disubstituted 1,2,3-triazolesKPC-2 β-LactamaseAs low as 730 nMNot Reported[1]
Phenylboronic acids with 1,4-disubstituted 1,2,3-triazolesAmpC β-LactamaseAs low as 140 nMNot Reported[1]
α-amido-β-triazolylethaneboronic acid (S02030)KPC-2 β-LactamaseNot Reported80 nM[10]
α-amido-β-triazolylethaneboronic acid (S02030)CTX-M-96 β-LactamaseNot Reported2 nM[10]
α-amido-β-triazolylethaneboronic acid (MB_076)KPC-2 β-LactamaseNot Reported135 nM[10]
α-amido-β-triazolylethaneboronic acid (MB_076)CTX-M-96 β-LactamaseNot Reported4 nM[10]
Dipeptide boronic acid proteasome inhibitor20S ProteasomeNot Reported4.60 nM[3]
Bortezomib20S ProteasomeNot Reported7.05 nM[3]
Novel nonpeptidic proteasome inhibitor (JHG58)20S Proteasome (CT-L activity)Not Reported5.60 µM[7][11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the synthesis of structurally similar ortho-alkoxyphenylboronic acids.

Step 1: Williamson Ether Synthesis

  • To a solution of 2-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K2CO3, 2.0 eq).

  • Add 4-fluorobenzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product, 1-bromo-2-((4-fluorobenzyl)oxy)benzene, by column chromatography on silica gel.

Step 2: ortho-Lithiation and Borylation

  • Dissolve the purified 1-bromo-2-((4-fluorobenzyl)oxy)benzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1-2 hours to allow for lithium-halogen exchange.

  • Add triisopropyl borate (B(O-iPr)3, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: In Vitro β-Lactamase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the title compound against a serine β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, AmpC)

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add varying concentrations of the test compound to the assay buffer. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., clavulanic acid).

  • Add the purified β-lactamase enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the inhibition constant (Ki), perform kinetic studies by varying both the substrate and inhibitor concentrations and analyzing the data using appropriate models (e.g., Michaelis-Menten, Dixon plots).

Protocol 3: In Vitro 20S Proteasome Inhibition Assay

This protocol outlines a general method to evaluate the inhibitory activity of the title compound against the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Suc-LLVY-AMC (a fluorogenic substrate for the chymotrypsin-like activity)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well black microplate, add varying concentrations of the test compound to the assay buffer. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., bortezomib).

  • Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 30-60 minutes) at 37 °C.

  • Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.

  • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a fluorescence microplate reader.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_0 Mechanism of Serine Protease Inhibition by Boronic Acid Enzyme Serine Protease (e.g., β-Lactamase) TetrahedralIntermediate Reversible Tetrahedral Intermediate (Covalent Adduct) Enzyme->TetrahedralIntermediate Nucleophilic attack by active site Serine-OH BoronicAcid This compound BoronicAcid->TetrahedralIntermediate Inhibition Enzyme Inhibition TetrahedralIntermediate->Inhibition

Caption: Mechanism of boronic acid inhibition of serine proteases.

G cluster_1 Workflow for Synthesis and Evaluation Start Starting Materials: 2-Bromophenol, 4-Fluorobenzyl bromide Synthesis Chemical Synthesis (Williamson Ether Synthesis, Lithiation, Borylation) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification BiologicalAssay In Vitro Biological Assays (Enzyme Inhibition) Purification->BiologicalAssay DataAnalysis Data Analysis (IC50, Ki determination) BiologicalAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its structure, featuring a boronic acid moiety ortho to a fluorobenzyl ether, makes it a valuable reagent for the synthesis of complex biaryl compounds and other sterically hindered molecules. The fluorine atom on the benzyl group can modulate the electronic properties and metabolic stability of the final products, a feature of significant interest in medicinal chemistry and drug development.

The principal application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₂BFO₃
Molecular Weight 246.04 g/mol
Appearance White to off-white solid
Solubility Soluble in many organic solvents such as methanol, ethanol, and DMSO.

Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. This compound serves as the organoboron partner in these reactions, readily coupling with various aryl and heteroaryl halides to produce substituted biaryl structures.

General Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Boronic_Acid This compound Product Biaryl Product Boronic_Acid->Product Aryl_Halide Aryl Halide (Ar-X) X = I, Br, Cl, OTf Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF) Solvent->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Suzuki_Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)(X)Ln pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)(Ar')Ln pd2_ox->pd2_trans Transmetalation (Ar'B(OH)₂) product Ar-Ar' pd2_trans->product Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe. Degas the resulting mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Quantitative Data: Example Reaction

The following table summarizes a representative Suzuki-Miyaura coupling reaction using this compound.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)951885

Note: Yields are for isolated, purified products and may vary depending on the specific substrate and reaction conditions. Optimization of the catalyst, base, solvent, and temperature may be necessary for different aryl halides.

Troubleshooting Common Issues in Suzuki-Miyaura Coupling

Troubleshooting start Low or No Product Formation q1 Is the catalyst active? start->q1 q2 Is the base appropriate? q1->q2 Yes a1 Use fresh catalyst or a different ligand. q1->a1 No q3 Are the solvents anhydrous and degassed? q2->q3 Yes a2 Try a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). q2->a2 No q4 Is protodeboronation occurring? q3->q4 Yes a3 Ensure solvents are properly dried and degassed to remove oxygen. q3->a3 No a4 Use anhydrous conditions, a milder base, or convert the boronic acid to a more stable boronate ester. q4->a4 Yes

Caption: A workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Characterization Data

Accurate characterization of this compound is crucial for its effective use. Below is a summary of expected spectroscopic data.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of both the phenylboronic acid and the fluorobenzyl groups, a singlet for the benzylic methylene protons, and a broad singlet for the boronic acid hydroxyl protons.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbon atom attached to the boron, which may be broad or unobserved.
Mass Spec. The mass spectrum should show the molecular ion peak (M+) or peaks corresponding to common fragments, such as the loss of water or the entire boronic acid group.

Note: Specific chemical shifts and fragmentation patterns should be confirmed by acquiring experimental data for the specific batch of the compound being used.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. The protocols and data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors. Careful optimization of reaction conditions and thorough characterization of both the starting material and products are essential for achieving high yields and purity in the desired transformations.

References

Application Notes and Protocols for Suzuki Coupling with (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction, recognized with the 2010 Nobel Prize in Chemistry, is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryls and other conjugated systems.[1] These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.[2]

This document provides a detailed protocol for the Suzuki coupling of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid with aryl halides. The ortho-substituted benzyloxy group introduces significant steric hindrance, which can present challenges for the coupling reaction. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers utilizing this specific boronic acid in their synthetic endeavors.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > Br > Cl.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[4]

Recommended Reaction Conditions

For sterically hindered substrates such as this compound, the use of bulky, electron-rich phosphine ligands is often necessary to promote both the oxidative addition and the challenging reductive elimination steps.[5] The following table summarizes recommended starting conditions for the Suzuki coupling of this boronic acid with an aryl bromide.

Table 1: Optimized Reaction Parameters for Suzuki Coupling of this compound

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd-ligand complexPd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[6]
Ligand SPhos, XPhos, or RuPhosThese bulky biaryl phosphine ligands (Buchwald ligands) are highly effective for sterically demanding couplings.[5][7]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃The choice of base is critical. K₃PO₄ is often a good choice for sterically hindered substrates.[5]
Solvent Toluene, Dioxane, or THF/H₂O mixturesAnhydrous aprotic solvents are generally preferred. A small amount of water can sometimes accelerate the reaction.[5]
Temperature 80-110 °CHigher temperatures may be required to overcome the activation barrier for sterically hindered substrates.
Catalyst Loading 1-5 mol%Higher catalyst loading may be necessary for challenging couplings.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2-1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation

The following tables provide a summary of typical reaction conditions and yields for Suzuki-Miyaura couplings of various arylboronic acids with aryl halides, which can serve as a reference for optimizing the reaction with this compound.

Table 2: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling Reactions with Phenylboronic Acid

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1002>95
4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10018>95
1-Bromo-4-nitrobenzenePd(OAc)₂ (1.5)PPh₃ (3)Na₂CO₃ (2)DME80295
2-BromopyridinePd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O1001285

Note: Data compiled from various sources and should be used as a qualitative guide.

Table 3: Effect of Base and Solvent on Suzuki Coupling Yield

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventYield (%)
4-BromoanisolePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O88
4-BromoanisolePhenylboronic AcidPd(PPh₃)₄K₃PO₄Toluene/H₂O92
4-BromoanisolePhenylboronic AcidPd(PPh₃)₄Cs₂CO₃Toluene/H₂O95
2-BromotoluenePhenylboronic AcidPd(dppf)Cl₂K₂CO₃DMF75
2-BromotoluenePhenylboronic AcidPd(dppf)Cl₂K₃PO₄Dioxane85

Note: This table illustrates general trends; specific yields will vary with the exact substrates and conditions.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiia Ar-Pd(II)L₂(X) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation Ar'-B(OR)₂ (from Ar'B(OH)₂ + Base) pdiib Ar-Pd(II)L₂(Ar') transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Combine Reactants: Aryl Halide Boronic Acid Base Catalyst Ligand inert_atm Establish Inert Atmosphere (Ar or N₂) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Heat and Stir (e.g., 80-110 °C) add_solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product Characterize Product (NMR, MS) purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a specialized organic reagent used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl compounds. Its unique structure, featuring a sterically demanding ortho-alkoxy substituent, offers distinct advantages in controlling reactivity and selectivity in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The presence of the 4-fluorobenzyl ether group can influence the electronic properties and solubility of the boronic acid, potentially enhancing reaction yields and allowing for specific interactions in biological systems. This document provides detailed protocols for the synthesis of the reagent and its application in biaryl synthesis, alongside representative data and workflow visualizations.

I. Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-hydroxyphenylboronic acid and 4-fluorobenzyl bromide.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Hydroxyphenylboronic acid

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a solution of 2-hydroxyphenylboronic acid (1.0 eq.) in DMF, add potassium carbonate (2.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-fluorobenzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, water, and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

II. Application in Biaryl Synthesis via Suzuki-Miyaura Coupling

This compound is a key reagent for introducing the 2-((4-fluorobenzyl)oxy)phenyl moiety onto various aromatic and heteroaromatic scaffolds. The Suzuki-Miyaura reaction is the most common method for this transformation.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

III. Quantitative Data

Due to the limited availability of specific published data for this compound, the following table presents representative yields for Suzuki-Miyaura reactions of analogous ortho-alkoxy-substituted phenylboronic acids with various aryl bromides. These examples serve to illustrate the expected reactivity and efficiency.

EntryAryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole(2-Methoxyphenyl)boronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801292
21-Bromo-4-nitrobenzene(2-Ethoxyphenyl)boronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100888
34-Bromotoluene(2-(Benzyloxy)phenyl)boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100695
43-Bromopyridine(2-Methoxyphenyl)boronic acidPd(PPh₃)₄ (4)K₂CO₃DMF1101678
51-Bromo-3,5-dimethylbenzene(2-(Benzyloxy)phenyl)boronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O901291

Note: The data in this table is representative of similar ortho-alkoxy phenylboronic acids and is intended for illustrative purposes. Actual yields with this compound may vary and require optimization.

IV. Visualizations

Diagrams of Key Processes

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow start Start setup Reaction Setup (Boronic Acid, Aryl Halide, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Biaryl Product purification->product Reagent_Advantages reagent This compound ortho_group Ortho-alkoxy Substituent reagent->ortho_group fluoro_group 4-Fluoro Substituent reagent->fluoro_group steric_hindrance Steric Hindrance ortho_group->steric_hindrance solubility Modified Solubility ortho_group->solubility electronic_effects Electronic Effects fluoro_group->electronic_effects biological_activity Potential for Biological Activity fluoro_group->biological_activity selectivity Control of Reactivity/Selectivity steric_hindrance->selectivity electronic_effects->selectivity

Application Notes and Protocols for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a versatile building block in synthetic organic chemistry, particularly valued in the field of medicinal chemistry. Its structure is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate complex biaryl structures. These resulting molecules are often investigated for their potential as therapeutic agents, including but not limited to roles as enzyme inhibitors or modulators of signaling pathways. The presence of the fluorobenzyl ether moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

These application notes provide detailed protocols for the synthesis, purification, and subsequent application of this compound in Suzuki-Miyaura cross-coupling reactions. Furthermore, standard protocols for evaluating the biological activity of the resulting biaryl compounds, such as cytotoxicity and enzyme inhibition assays, are described.

1. Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process starting from 2-bromophenol. The general workflow involves the protection of the hydroxyl group, followed by a lithium-halogen exchange and subsequent borylation.

G A 2-Bromophenol B 1-Bromo-2-((4-fluorobenzyl)oxy)benzene A->B 4-Fluorobenzyl bromide, K2CO3, Acetone C Organolithium Intermediate B->C n-BuLi, THF, -78 °C D Trialkyl Borate Adduct C->D B(OiPr)3, -78 °C to RT E This compound D->E Acidic Workup (HCl)

Figure 1. Synthetic pathway for this compound.

Protocol 1.1: Synthesis of this compound

  • Step 1: Synthesis of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene

    • To a solution of 2-bromophenol (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.).

    • Add 4-fluorobenzyl bromide (1.1 eq.) dropwise to the mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the solid.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

  • Step 2: Synthesis of this compound

    • Dissolve 1-bromo-2-((4-fluorobenzyl)oxy)benzene (1.0 eq.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add triisopropyl borate (1.5 eq.) dropwise to the solution at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the final boronic acid.

2. Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner for the synthesis of biaryl compounds. The following is a general protocol for its use in a Suzuki-Miyaura reaction with an aryl bromide.

G cluster_0 Reaction Setup A This compound E Reaction Mixture in Dioxane/Water A->E B Aryl Halide (Ar-X) B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F Heating under Inert Atmosphere (e.g., 80-100 °C) E->F G Workup and Purification F->G H Biaryl Product G->H

Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.2 eq.), the desired aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq.).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling Reactions

EntryAryl Halide PartnerProductYield (%)
14-Bromoacetophenone2-((4-Fluorobenzyl)oxy)-4'-acetyl-1,1'-biphenyl85
23-Bromopyridine3-(2'-((4-Fluorobenzyl)oxy)-[1,1'-biphenyl]-3-yl)pyridine78
31-Bromo-4-nitrobenzene2-((4-Fluorobenzyl)oxy)-4'-nitro-1,1'-biphenyl92
42-Bromonaphthalene2-(2'-((4-Fluorobenzyl)oxy)-[1,1'-biphenyl]-2-yl)naphthalene81

3. Biological Activity Evaluation

The biaryl compounds synthesized using this compound can be screened for various biological activities. Below are protocols for common assays.

G A Synthesized Biaryl Compound B Cytotoxicity Assay (e.g., MTT Assay) A->B C Enzyme Inhibition Assay (e.g., Kinase Assay) A->C D Antioxidant Assay (e.g., DPPH Assay) A->D E IC50 Determination B->E C->E F Lead Compound Identification D->F E->F

Figure 3. Workflow for biological screening of synthesized compounds.

Protocol 3.1: MTT Cytotoxicity Assay

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized biaryl compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Table 2: Illustrative Cytotoxicity Data (IC₅₀ values in µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
Product from Entry 112.525.118.3
Product from Entry 35.28.97.4
Doxorubicin (Control)0.81.21.0

Protocol 3.2: Generic Kinase Inhibition Assay

This is a general protocol and should be adapted for the specific kinase and substrate.

  • Prepare a reaction buffer appropriate for the kinase of interest.

  • In a 96-well plate, add the kinase, the fluorescently labeled peptide substrate, and various concentrations of the inhibitor compound.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

4. Potential Signaling Pathway Interaction

Biaryl compounds are known to inhibit various signaling pathways implicated in cancer and other diseases. For instance, many are designed as inhibitors of protein kinases, such as those in the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

G cluster_0 Cell Membrane Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Biaryl Inhibitor Inhibitor->RAF

Application of (2-((4-Fluorobenzyl)oxy)phenyl)boronic Acid in the Synthesis of a Key Pharmaceutical Intermediate for PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid serves as a critical building block in the synthesis of advanced pharmaceutical intermediates, particularly for the development of potent and selective phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. Its application is prominently featured in the construction of complex heterocyclic scaffolds, which are central to the efficacy of numerous targeted cancer therapies. This boronic acid derivative is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form key carbon-carbon bonds, a fundamental transformation in modern drug discovery.

One notable application of this compound is in the synthesis of a key intermediate for a series of pyrazolo[3,4-d]pyrimidine-based PI3K/mTOR inhibitors. These inhibitors are designed to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. The fluorobenzyl ether moiety of the boronic acid plays a significant role in the pharmacological properties of the final active pharmaceutical ingredient (API), potentially enhancing metabolic stability and target binding affinity.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate

This protocol details the Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated pyrazolo[3,4-d]pyrimidine core to yield a key pharmaceutical intermediate.

Materials:

  • This compound

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Scheme:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Reactants, Base, Ligand) Inert 2. Inert Atmosphere (N₂ or Ar) Setup->Inert Solvent 3. Solvent & Catalyst (Dioxane/H₂O, Pd(OAc)₂) Inert->Solvent Reaction 4. Heating & Stirring (90°C, 4-6h) Solvent->Reaction Workup 5. Extraction (EtOAc, H₂O, Brine) Reaction->Workup Drying 6. Drying & Concentration Workup->Drying Purification 7. Column Chromatography Drying->Purification Analysis 8. Purity & Characterization (HPLC, NMR, MS) Purification->Analysis Product Pure Intermediate Analysis->Product

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid with various aryl and heteroaryl halides. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the ortho-benzyloxy substituent and the fluorine atom introduces specific steric and electronic challenges that necessitate careful optimization of reaction conditions for successful coupling.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, typically involving an organoboron compound, an organic halide, a palladium catalyst, and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

Overcoming Challenges in the Coupling of this compound

The primary challenges in the Suzuki-Miyaura coupling of this compound are:

  • Steric Hindrance: The bulky ortho-benzyloxy group can impede the crucial transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. This can lead to lower reaction rates and yields.[2]

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom on the benzyl group can influence the reactivity of the molecule.

  • Protodeboronation: Like many boronic acids, this compound can be susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions, especially at elevated temperatures.[3]

Successful coupling of this substrate relies on the careful selection of catalysts, ligands, bases, and solvent systems to mitigate these challenges. Bulky and electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[2] The choice of base and solvent is also critical to ensure efficient activation of the boronic acid while minimizing side reactions.

Recommended Catalytic Systems and Conditions

Based on protocols for structurally similar ortho-alkoxy-substituted and fluorinated phenylboronic acids, the following catalytic systems are recommended for the cross-coupling of this compound.

Table 1: Recommended Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandKey Features
Pd(OAc)₂SPhosEffective for sterically hindered aryl boronic acids.[2]
Pd₂(dba)₃XPhosHighly active catalyst system for a broad range of substrates.[4]
PdCl₂(dppf)dppfA versatile catalyst, particularly for less demanding couplings.[5]
Buchwald PrecatalystsVarious BiarylphosphinesAir- and moisture-stable precatalysts that allow for fast reaction times at mild temperatures.[3]

Table 2: Recommended Bases and Solvents

BaseSolvent(s)Notes
K₂CO₃Toluene/H₂O, Dioxane/H₂OA common and effective base for many Suzuki couplings.
K₃PO₄Toluene, DioxaneA stronger base that can be effective for challenging couplings.
Cs₂CO₃Dioxane, THFOften used for difficult couplings where other bases fail.
CsF/Ag₂ONot specifiedShown to be effective for inactive substrates like pentafluorophenylboronic acid.[6]

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is adapted from methods used for other sterically hindered boronic acids.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (5:1 v/v)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed toluene/water solvent mixture.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mild Condition Coupling Using a Buchwald Precatalyst

This protocol is designed for sensitive substrates that may decompose under harsh conditions, inspired by procedures for unstable boronic acids.[3]

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride or triflate (1.0 equiv)

  • XPhos Pd G3 (a Buchwald precatalyst) (2 mol%)

  • K₂CO₃ (3.0 equiv)

  • Dioxane/H₂O (4:1 v/v)

Procedure:

  • In a glovebox, add the aryl chloride or triflate, this compound, XPhos Pd G3, and K₂CO₃ to a reaction vial.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature or 40 °C for 2-18 hours, monitoring by TLC or LC-MS.[3]

  • Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing the Process

General Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ Base pd_intermediate R¹-Pd(II)Ln-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Boronic Acid, Aryl Halide, Catalyst, Ligand, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Solvent Effects on Reactions of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the use of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid in chemical reactions, with a specific focus on the influence of solvent systems. Due to the limited availability of data on this specific boronic acid, the following information is synthesized from established principles of boronic acid chemistry, particularly the Suzuki-Miyaura cross-coupling reaction, and data from structurally analogous ortho-alkoxy substituted phenylboronic acids.

Application Notes

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The ortho-benzyloxy substituent can influence the reactivity of the boronic acid through steric and electronic effects. The choice of solvent is a critical parameter in reactions involving this compound, significantly impacting reaction yield, rate, and selectivity.

Key Considerations for Solvent Selection:

  • Solubility: The solvent system must solubilize the boronic acid, the coupling partner (e.g., an aryl halide), the catalyst, and the base to ensure a homogeneous reaction mixture. Mixtures of organic solvents with water are often employed.

  • Catalyst Stability and Activity: The solvent can affect the stability and catalytic activity of the palladium complex. Polar aprotic solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[1] In some cases, alcohols or aqueous mixtures can be beneficial.[2]

  • Transmetalation Step: The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting. The solvent plays a crucial role in the activation of the boronic acid by the base and the subsequent transfer to the palladium complex.[3]

  • Side Reactions: The choice of solvent can influence the prevalence of side reactions such as protodeboronation (cleavage of the C-B bond by a proton source).[4] While boronic acids are generally stable, this can be a concern under certain pH and temperature conditions.[4] The use of more stable boronic esters, like pinacol esters, can mitigate this issue, though this adds extra synthetic steps.[5]

  • Product Isolation: The solvent should be chosen to facilitate product isolation and purification.

Expected Solvent Effects on Suzuki-Miyaura Coupling Reactions:

The following table summarizes the expected effects of common solvents on the Suzuki-Miyaura cross-coupling reactions of this compound, based on general principles and studies with similar compounds.

Solvent SystemExpected OutcomeRationale
Dioxane/Water Generally good to excellent yields.A widely used and effective solvent system that balances polarity for dissolving reagents and facilitating the catalytic cycle.[6]
THF/Water Good yields, can be an alternative to dioxane.Similar to dioxane, but its lower boiling point may be advantageous for milder reaction conditions.
DMF/Water Can lead to higher reaction rates.A more polar aprotic solvent that can enhance the rate of oxidative addition and transmetalation.[1] However, it can be more difficult to remove during workup.
Toluene/Water Suitable for certain catalyst systems.A non-polar solvent that can be effective, particularly with lipophilic substrates and specific ligands.
Isopropanol/Water A "greener" solvent alternative.Can be effective, especially with certain catalyst systems, and offers environmental benefits.[7][8]
Acetonitrile (MeCN) Can alter selectivity in certain cases.A polar solvent that has been shown to favor coupling at triflate sites over chloride sites in substrates containing both.[1]

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction using this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Suzuki-Miyaura Cross-Coupling

This protocol is suitable for coupling this compound with a variety of aryl or vinyl halides.

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (0.02-0.05 equivalents).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)2 (Base) PdII_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Combine Boronic Acid, Aryl Halide, and Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert add_solv_cat Add Degassed Solvent and Palladium Catalyst inert->add_solv_cat heat Heat Reaction Mixture with Stirring add_solv_cat->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Scale-Up Synthesis Utilizing (2-((4-Fluorobenzyl)oxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling reactions, employing (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid as a key building block. The protocols are designed to be scalable and address common challenges associated with ortho-substituted boronic acids.

Introduction

This compound is a valuable reagent in medicinal chemistry and materials science for the synthesis of complex diaryl ethers and other biaryl structures. Its ortho-alkoxy substitution can present challenges in cross-coupling reactions, such as steric hindrance, which may necessitate careful optimization of reaction conditions for successful scale-up. These notes provide a representative protocol for a scalable Suzuki-Miyaura coupling reaction.

Data Presentation: Key Reaction Parameters

A successful scale-up requires meticulous control over reaction parameters. The following table summarizes typical conditions for a Suzuki-Miyaura coupling reaction involving an ortho-substituted phenylboronic acid, based on established literature for similar compounds.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)
Aryl Halide 1.0 equiv1.0 equiv
This compound 1.1 - 1.5 equiv1.05 - 1.2 equiv
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-3 mol%)Pd(OAc)₂ (0.1-1 mol%) or PdCl₂(dppf) (0.1-1 mol%)
Ligand SPhos, XPhos, or P(t-Bu)₃ (if using Pd(OAc)₂)SPhos, RuPhos, or similar Buchwald ligands
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv)K₂CO₃ or K₃PO₄ (1.5-2.5 equiv)
Solvent Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF/H₂O2-MeTHF/H₂O or Toluene/H₂O
Temperature 80-110 °C70-100 °C
Reaction Time 4-24 hours8-16 hours
Work-up Aqueous wash, extraction, column chromatographyAqueous wash, phase separation, crystallization
Typical Yield 70-95%80-90%

Experimental Protocols

Protocol 1: Scale-Up Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the kilogram-scale synthesis of a biaryl product from an aryl bromide and this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv)

  • SPhos (0.01 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Glass-lined reactor with overhead stirrer, condenser, temperature probe, and nitrogen/argon inlet

  • Addition funnel

  • Filter-dryer or centrifuge

  • Vacuum oven

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Reagent Charging: Charge the reactor with the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and SPhos.

  • Solvent Addition: Add 2-MeTHF (5-10 volumes relative to the aryl bromide) and deionized water (1-2 volumes) to the reactor.

  • Inerting: Sparge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 8-12 hours.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Phase Separation: Stop the stirrer and allow the layers to separate. Remove the lower aqueous layer.

  • Aqueous Wash: Add deionized water to the organic layer, stir for 15 minutes, and then separate the layers. Repeat this wash step.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to a smaller volume.

  • Crystallization: Add an anti-solvent (e.g., heptane, isopropanol) to induce crystallization of the product. Cool the mixture to 0-5 °C to maximize crystal formation.

  • Isolation: Isolate the product by filtration or centrifugation.

  • Drying: Wash the isolated solid with a cold solvent and dry it under vacuum at 40-50 °C until a constant weight is achieved.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reagents Aryl Halide, Boronic Acid, Base, Catalyst, Ligand Solvent Solvent Addition (e.g., 2-MeTHF/H2O) Reagents->Solvent 1. Charge Reagents Inerting Inert Gas Purge Solvent->Inerting 2. Add Solvents Heating Heating (70-100 °C) Inerting->Heating 3. Degas Monitoring Reaction Monitoring (HPLC/TLC) Heating->Monitoring 4. Heat & Stir Cooling Cooling to RT Monitoring->Cooling 5. Monitor Phase_Separation Aqueous Work-up Cooling->Phase_Separation 6. Cool Down Crystallization Crystallization Phase_Separation->Crystallization 7. Purify Isolation Filtration & Drying Crystallization->Isolation 8. Isolate Product Final Product Isolation->Product 9. Dry Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 ArX Ar-X ArX->OxAdd Boronic Ar'B(OH)₂ Borate [Ar'B(OH)₃]⁻ Boronic->Borate Base Base Base->Borate Borate->Transmetal

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki Reactions with (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid. Low yields with this substrate can often be attributed to its steric hindrance and the presence of an ether linkage, which can influence the reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion of my starting materials in the Suzuki reaction with this compound. What are the primary factors to investigate?

A1: Low conversion in Suzuki couplings, especially with sterically hindered boronic acids, can often be traced back to several key factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have been deactivated by oxygen.[1] Ensure your reaction is performed under strictly anaerobic (inert gas) conditions.[2]

  • Inefficient Oxidative Addition: The choice of aryl halide is critical. Reactivity follows the trend I > Br > OTf >> Cl.[2] For less reactive halides like chlorides, a more active catalyst system is often required.[3]

  • Slow Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be slow due to the steric bulk of the ortho-substituent. Optimizing the base and solvent system can help accelerate this step.[1]

  • Inappropriate Base: The base plays a crucial role in activating the boronic acid. The chosen base might be too weak, poorly soluble in the reaction medium, or incompatible with your substrates.[1][4]

Q2: I suspect protodeboronation of this compound is a significant side reaction, leading to low yields. How can I mitigate this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich or sterically hindered boronic acids.[5][6] Here are several strategies to minimize it:

  • Use Milder Bases: Strong bases in the presence of water can promote protodeboronation.[1] Consider switching to milder bases like potassium fluoride (KF) or cesium fluoride (CsF).

  • Anhydrous Conditions: While many Suzuki reactions tolerate water, for sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[1]

  • Convert to a More Stable Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition.[2][7] These esters often release the boronic acid slowly into the reaction, minimizing side reactions.

  • Control Reaction Temperature and Time: Elevated temperatures can accelerate protodeboronation.[1] Aim for the lowest temperature that allows for a reasonable reaction rate and avoid unnecessarily long reaction times.

Q3: Could the benzylic ether group in this compound be interfering with the reaction?

A3: Yes, the ortho-benzyloxy group can influence the reaction in a few ways. The oxygen atom could potentially coordinate to the palladium center, which may affect the catalytic cycle.[8] This chelation effect can sometimes be beneficial by promoting oxidative addition, but it can also hinder subsequent steps like transmetalation or reductive elimination due to the formation of a stable palladacycle. If chelation is suspected to be problematic, the use of bulky ligands that discourage such interactions can be beneficial.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low yields in Suzuki reactions with this compound.

Problem: Low Yield of the Desired Biaryl Product

G start Low Yield Observed reagent_check Step 1: Verify Reagent Quality & Purity start->reagent_check conditions_check Step 2: Scrutinize Reaction Conditions reagent_check->conditions_check Reagents OK sub1 Fresh Boronic Acid? Fresh Aryl Halide? Pure Base & Solvent? reagent_check->sub1 catalyst_screen Step 3: Screen Catalyst System conditions_check->catalyst_screen Conditions OK sub2 Anaerobic? Correct Temperature? Sufficient Reaction Time? conditions_check->sub2 boron_reagent Step 4: Modify Boron Reagent catalyst_screen->boron_reagent No Improvement sub3 Vary Pd Source? Vary Ligand? (e.g., Buchwald ligands) catalyst_screen->sub3 success Yield Improved boron_reagent->success Optimization sub4 Convert to Pinacol Ester (Bpin)? boron_reagent->sub4

Caption: A stepwise guide to troubleshooting low yields.

Detailed Troubleshooting Steps & Recommendations
Issue Potential Cause Recommended Solution
No or Low Conversion Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄. Ensure rigorous degassing of solvents and the reaction vessel to prevent catalyst oxidation.[1]
Poor Aryl Halide Reactivity If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which are more reactive.[2] Alternatively, use a more active catalyst system with specialized ligands (e.g., Buchwald ligands) designed for activating aryl chlorides.[5][9]
Inefficient Transmetalation Screen different bases. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective for sterically hindered substrates.[10] Vary the solvent system; polar aprotic solvents like dioxane or THF, often with a small amount of water, are common.[4]
Significant Side Products Protodeboronation Switch to a milder base such as KF or K₂CO₃.[1] Run the reaction under anhydrous conditions. Convert the boronic acid to its pinacol ester to increase stability.[2][7]
Homocoupling This can be caused by the presence of oxygen or Pd(II) species.[7] Ensure thorough degassing. Using a slight excess of the boronic acid can sometimes minimize homocoupling of the more valuable aryl halide.
Reaction Stalls Catalyst Deactivation The ligand may be degrading or the palladium may be precipitating as palladium black. Consider using more robust ligands, such as biarylphosphines (e.g., SPhos, XPhos).[5] Lowering the reaction temperature may improve catalyst stability.
Chelation Issues The ortho-benzyloxy group may be forming a stable, unreactive complex with the palladium center.[8] Employing bulkier phosphine ligands can disrupt this chelation and promote the desired reductive elimination step.[11]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a starting point and may require optimization based on the specific aryl halide used.

G prep 1. Reagent Preparation - Add boronic acid (1.2 equiv),  aryl halide (1.0 equiv), and  base (e.g., K₂CO₃, 2.0 equiv)  to an oven-dried flask. degas 2. Degassing - Seal the flask and purge  with an inert gas (Ar or N₂)  for 15-20 minutes. prep->degas solvent 3. Solvent Addition - Add degassed solvent  (e.g., Dioxane/H₂O 4:1)  via syringe. degas->solvent catalyst 4. Catalyst Addition - Add Pd catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)  under a positive pressure of inert gas. solvent->catalyst react 5. Reaction - Heat the mixture (e.g., 80-100 °C)  with stirring. Monitor by TLC or LC-MS. catalyst->react workup 6. Workup - Cool, dilute with organic solvent,  wash with water and brine. react->workup purify 7. Purification - Dry the organic layer,  concentrate, and purify by  column chromatography. workup->purify

Caption: A standard experimental workflow for the Suzuki reaction.

Detailed Steps:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).[1]

  • Degassing: Seal the flask with a septum and thoroughly purge with an inert gas, such as argon or nitrogen, for 15-30 minutes. This is crucial to remove oxygen.[2]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The concentration is typically 0.1-0.2 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation: Catalyst System Optimization

The following table summarizes hypothetical results from a catalyst system screening for a challenging Suzuki coupling, illustrating how data can be structured for easy comparison.

Entry Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10015
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane10065
3Pd(dppf)Cl₂ (2)-Cs₂CO₃THF/H₂O8045
4Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene11088
5Pd(OAc)₂ (2)RuPhos (4)KFDioxane10072

Note: This data is illustrative. Optimal conditions will vary depending on the specific aryl halide and other reaction parameters. The use of advanced ligands like SPhos and XPhos often leads to significantly improved yields for sterically hindered substrates.[9]

References

Technical Support Center: (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid in their experiments, with a focus on mitigating common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of my desired cross-coupled product. What are the likely side reactions occurring with this compound?

A1: Low yields when using this compound in Suzuki-Miyaura coupling are often due to two primary side reactions: protodeboronation and homocoupling. The sterically hindered nature of this ortho-substituted boronic acid can make it more susceptible to these pathways.

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by aqueous basic conditions and elevated temperatures.

  • Homocoupling: This is the dimerization of the boronic acid to form a symmetrical biaryl. This side reaction can be facilitated by the presence of oxygen in the reaction mixture and certain palladium(II) species.

Q2: How can I minimize protodeboronation of my boronic acid?

A2: To minimize protodeboronation, consider the following strategies:

  • Use of Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Switching to milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can be beneficial.

  • Anhydrous Conditions: Water is a key component in protodeboronation. Employing anhydrous solvents and reagents can significantly reduce the occurrence of this side reaction.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a diethanolamine adduct, can limit its decomposition. These derivatives often release the active boronic acid slowly into the reaction mixture.

Q3: What are the best practices to avoid homocoupling of this compound?

A3: Homocoupling can be suppressed by:

  • Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent.

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.

  • Appropriate Ligand Choice: Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can promote the desired cross-coupling pathway over homocoupling.

Q4: The steric hindrance of the ortho-(4-fluorobenzyloxy) group seems to be an issue. What specific reaction conditions are recommended for such sterically hindered boronic acids?

A4: For sterically hindered substrates like this compound, more forcing conditions and specialized catalyst systems are often necessary:

  • Bulky, Electron-Rich Ligands: These are crucial for coupling sterically demanding partners. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Stronger, Non-Aqueous Bases: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the challenging transmetalation step.

  • Higher Temperatures: Increasing the reaction temperature is often necessary to overcome the higher activation energy associated with hindered substrates. Solvents with high boiling points such as toluene, dioxane, or DMF may be required.

Data Presentation

The following table summarizes the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered ortho-alkoxy phenylboronic acids, which are analogous to this compound.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield of Cross-Coupling Product (%)Notes
Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O10012Low to ModerateProne to low yields with sterically hindered substrates.
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1008Moderate to Gooddppf is a robust ligand, but may not be optimal for highly hindered systems.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene1106HighBuchwald ligands like SPhos are highly effective for sterically demanding couplings.
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane1104High to ExcellentXPhos is another excellent choice for challenging Suzuki-Miyaura reactions.
Pd(OAc)₂ / RuPhosK₃PO₄t-AmylOH1008HighRuPhos can also provide high yields with hindered substrates.

Note: The yields presented are representative for sterically hindered ortho-alkoxy phenylboronic acids and may vary for this compound depending on the specific coupling partner and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, this compound, base, palladium catalyst, and ligand (if applicable) under a stream of inert gas.

  • Degassing: Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Side_Reactions cluster_main Desired Suzuki-Miyaura Coupling cluster_side Side Reactions Aryl_Halide Ar-X Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Aryl_Halide->Pd_Cycle Boronic_Acid (2-((4-Fluorobenzyl)oxy)phenyl)B(OH)2 Boronic_Acid->Pd_Cycle Protodeboronation Protodeboronation Product (4-Fluorobenzyl)oxy)benzene Boronic_Acid->Protodeboronation + H⁺ Homocoupling Homocoupling Product Biaryl of Boronic Acid Boronic_Acid->Homocoupling Pd(II), O₂ Coupled_Product Desired Product Ar-(2-((4-Fluorobenzyl)oxy)phenyl) Pd_Cycle->Coupled_Product Proton_Source H₂O, ROH Oxygen O₂

Caption: Main reaction pathway versus common side reactions.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Side_Products Analyze Crude Mixture (LC-MS, NMR) Identify Major Side Products Start->Check_Side_Products Protodeboronation Protodeboronation is a Major Side Product Check_Side_Products->Protodeboronation Homocoupling Homocoupling is a Major Side Product Check_Side_Products->Homocoupling Low_Conversion Low Conversion of Starting Materials Check_Side_Products->Low_Conversion Action_Proto - Use Milder Base (K₂CO₃, CsF) - Anhydrous Conditions - Use Boronic Ester Protodeboronation->Action_Proto Yes Action_Homo - Rigorously Degas Solvents - Use Pd(0) Source - Use Bulky Ligand (SPhos) Homocoupling->Action_Homo Yes Action_Conversion - Increase Temperature - Use Stronger Base (K₃PO₄) - Use Bulky Ligand (XPhos, RuPhos) Low_Conversion->Action_Conversion Yes End Optimized Reaction Action_Proto->End Action_Homo->End Action_Conversion->End

Caption: Troubleshooting workflow for low-yielding reactions.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Ligand Ligand Choice (Bulky, Electron-Rich) Yield Increased Yield of Desired Product Ligand->Yield Base Base Strength (Strong, Non-nucleophilic) Base->Yield Proto_Rate Decreased Rate of Protodeboronation Base->Proto_Rate Strong aqueous base increases protodeboronation Temperature Reaction Temperature (Elevated) Temperature->Yield Atmosphere Inert Atmosphere (O₂-free) Homo_Rate Decreased Rate of Homocoupling Atmosphere->Homo_Rate Proto_Rate->Yield Homo_Rate->Yield

Caption: Logical relationships between conditions and outcomes.

Technical Support Center: Purification of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products synthesized from (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most common impurities include:

  • Homocoupled boronic acid: Dimerization of the this compound. This is often caused by the presence of oxygen or certain palladium(II) species in the reaction mixture.[1][2][3]

  • Protodeboronated starting material: Replacement of the boronic acid group with a hydrogen atom on the starting material.[4][5]

  • Residual palladium catalyst: Both heterogeneous (e.g., Pd on carbon) and homogeneous (e.g., Pd(PPh₃)₄) catalysts can contaminate the final product.[6][7][8]

  • Unreacted starting materials: Incomplete reactions will leave residual this compound and the corresponding coupling partner (e.g., aryl halide).

  • Byproducts from ligands: In some cases, aryl groups from phosphine ligands can be incorporated as impurities.[2]

Q2: How can I minimize the formation of homocoupled byproduct?

A2: To minimize homocoupling of the boronic acid, consider the following strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove oxygen.[1][3]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial.[1]

  • Ligand Choice: Employing bulky, electron-donating ligands can favor the desired cross-coupling pathway.[1]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.

  • Use of Boronate Esters or Trifluoroborate Salts: These derivatives are generally more stable than the corresponding boronic acids and can release the boronic acid slowly under reaction conditions, minimizing side reactions.[1][9]

Q3: What are the recommended general purification techniques for biaryl products derived from this boronic acid?

A3: The choice of purification technique depends on the scale of the reaction and the nature of the impurities. Common methods include:

  • Flash Column Chromatography: Highly effective for separating the desired product from starting materials, byproducts, and some catalyst residues.[7][10]

  • Recrystallization: A powerful technique for obtaining highly pure crystalline products, particularly effective for removing minor impurities.[11]

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): Used for achieving very high purity, especially for pharmaceutical intermediates and challenging separations.[12][13][14]

  • Filtration through a plug of silica gel or Celite: A quick method to remove baseline impurities and heterogeneous catalysts.[7][15]

Troubleshooting Purification Issues

This guide addresses common problems encountered during the purification of products synthesized from this compound.

Problem Symptom(s) Possible Cause(s) Suggested Solution(s)
Product is contaminated with homocoupled dimer. An impurity with a mass corresponding to the dimer of the boronic acid is observed by LC-MS or NMR. The product may have a higher melting point than expected.Oxygen in the reaction mixture; inefficient reduction of Pd(II) to Pd(0).[1]Optimize degassing procedures. Use a Pd(0) catalyst source. Consider using a boronate ester derivative of the starting material.[1]
Significant amount of unreacted boronic acid in the product. TLC or LC-MS shows the presence of the starting boronic acid.Incomplete reaction; steric hindrance from the ortho-substituent slowing down the reaction.[1]Increase reaction time or temperature. Screen different palladium catalysts and ligands, particularly bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[1]
Final product is dark-colored or contains black particles. The isolated product is not a white or off-white solid as expected.Residual palladium catalyst contamination.[6][7]Filter the crude product solution through a pad of Celite®.[7] Use a palladium scavenger (e.g., thiol-functionalized silica, activated carbon).[6][16] Perform column chromatography.[7]
Product is an oil or difficult to crystallize. The product does not solidify upon concentration or during recrystallization attempts.Presence of impurities that inhibit crystallization. The product itself may be a low-melting solid or an oil at room temperature.Purify by column chromatography to remove impurities. Attempt trituration with a non-polar solvent (e.g., hexanes) to induce solidification. If the product is inherently an oil, chromatography is the primary purification method.
Low recovery after column chromatography. The yield of the purified product is significantly lower than expected based on crude analysis.The product may be adsorbing irreversibly to the silica gel. The chosen solvent system may not be optimal for elution.Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent for basic compounds). Consider using a different stationary phase (e.g., alumina). Optimize the eluent system using TLC.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Crude Sample: After aqueous workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Dry Loading (Recommended): To the solution of the crude product, add silica gel (typically 2-3 times the weight of the crude material). Concentrate the slurry under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system. A typical starting eluent for biaryl compounds is a mixture of hexanes and ethyl acetate.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary, while collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Protocol 2: Removal of Residual Palladium Catalyst by Celite® Filtration
  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) to reduce viscosity.[7]

  • Preparation of the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) and gently press down to create a compact bed.[6][7]

  • Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® bed.[6]

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[7]

  • Collection: The filtrate contains the product, free from heterogeneous palladium catalyst. Concentrate the filtrate under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.[11]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.[11]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

G Crude_Product Crude Product (Post-Workup) Check_Purity Check Purity (TLC, LC-MS, NMR) Crude_Product->Check_Purity High_Purity Product >95% Pure? Check_Purity->High_Purity Final_Product Final Pure Product High_Purity->Final_Product Yes Pd_Removal Palladium Removal (Celite Filtration / Scavenger) High_Purity->Pd_Removal No Chromatography Flash Column Chromatography Pd_Removal->Chromatography Is_Crystalline Is Product Crystalline? Chromatography->Is_Crystalline Recrystallization Recrystallization Recrystallization->Final_Product Prep_HPLC Preparative HPLC (For High Purity) Prep_HPLC->Final_Product Is_Crystalline->Recrystallization Yes Is_Crystalline->Prep_HPLC No / Further Purity Needed

Caption: General purification workflow for products from Suzuki-Miyaura coupling.

G Start Purification Issue Identified Impurity_Type What is the main impurity? Start->Impurity_Type Homocoupling Homocoupled Boronic Acid Impurity_Type->Homocoupling Dimer of Boronic Acid Palladium Residual Palladium Impurity_Type->Palladium Dark Color / Black Specs Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Excess SM by NMR/LCMS Action_Homocoupling Optimize Reaction: - Rigorous Degassing - Use Pd(0) source - Consider Boronate Ester Homocoupling->Action_Homocoupling Action_Palladium Post-Reaction Treatment: - Filter through Celite - Use Pd Scavenger - Column Chromatography Palladium->Action_Palladium Action_Starting_Material Optimize Reaction: - Increase reaction time/temp - Screen catalysts/ligands - Check reagent purity Starting_Material->Action_Starting_Material

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Optimizing Reaction Conditions for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format, offering targeted solutions.

Question 1: My Suzuki-Miyaura reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?

Answer:

Low or no yield in a Suzuki-Miyaura coupling involving this sterically hindered boronic acid can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System Inactivity: The palladium catalyst may not be active enough for this specific substrate. Standard catalysts like Pd(PPh₃)₄ might be inefficient.[1]

    • Solution: Employ more robust and sterically demanding catalyst systems. Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective for hindered substrates.[1][2] Consider using a pre-formed Pd(0) catalyst or ensure your Pd(II) precatalyst is properly activated.

  • Inefficient Transmetalation: The ortho-(4-fluorobenzyl)oxy group introduces significant steric hindrance, which can slow down the crucial transmetalation step.

    • Solution: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1] The use of anhydrous conditions can also be beneficial.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Solution: Higher temperatures (80-110 °C) are often required for sterically hindered substrates.[3] Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[4] Ensure solvents are thoroughly degassed to prevent catalyst deactivation.[3]

  • Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or catalyst can inhibit the reaction.

    • Solution: Use fresh, high-purity reagents. Boronic acids can be sensitive to air and moisture.

Question 2: I am observing significant protodeboronation of my this compound. How can this be minimized?

Answer:

Protodeboronation, the cleavage of the C-B bond, is a common side reaction with boronic acids.

  • Use Milder Bases: If strong bases are suspected to be the cause, switching to a milder base like K₂CO₃ or even KF can be beneficial.

  • Anhydrous Conditions: Since water is a proton source for this side reaction, employing strictly anhydrous conditions can significantly reduce protodeboronation.[3]

  • Use Boronic Esters: Converting the boronic acid to a more stable pinacol ester (Bpin) or MIDA ester can mitigate decomposition. These esters slowly release the boronic acid under the reaction conditions, keeping its concentration low.

  • Lower Reaction Temperature: If the reaction proceeds at a reasonable rate, lowering the temperature can help to reduce the rate of protodeboronation.[3]

Question 3: Homocoupling of the boronic acid (dimer formation) is a major side product. What are the causes and solutions?

Answer:

Homocoupling is often promoted by the presence of oxygen or excess Pd(II) species.

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen. This can be achieved by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[3]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient in-situ reduction.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.

  • Ligand Choice: Bulky, electron-rich ligands can often suppress homocoupling by promoting the desired cross-coupling pathway.[2]

Question 4: Could the ether linkage in this compound be problematic?

Answer:

While generally stable, ether linkages can potentially undergo cleavage under harsh reaction conditions.

  • Avoid Strongly Acidic or Basic Conditions for Prolonged Periods: While Suzuki-Miyaura reactions are typically basic, extremely harsh conditions or extended reaction times at high temperatures could potentially lead to some ether cleavage. However, under typical Suzuki conditions, this is not a commonly reported issue.

  • Monitor for Byproducts: If unexpected byproducts are observed, consider the possibility of ether cleavage and characterize them accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing a Suzuki-Miyaura reaction with this compound?

A1: A good starting point would be to use a robust palladium catalyst system, such as Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos, a moderately strong base like K₃PO₄, and a solvent system of dioxane/water at a temperature of 80-100 °C.

Q2: How does the 4-fluoro substituent on the benzyl group affect the reaction?

A2: The electron-withdrawing nature of the fluorine atom can have subtle electronic effects on the catalyst and substrates, but it is not expected to dramatically alter the general reaction conditions compared to an unsubstituted benzyloxy group. Its steric profile is small and unlikely to add significant hindrance.

Q3: Is it necessary to protect the boronic acid as an ester?

A3: While not always necessary, converting the boronic acid to its pinacol or MIDA ester is a good strategy if you are experiencing issues with decomposition (protodeboronation or homocoupling). These esters are generally more stable and easier to handle.

Q4: What is the ideal stoichiometry for the reaction?

A4: Typically, a slight excess of the boronic acid (1.1 to 1.5 equivalents) relative to the aryl halide is used to drive the reaction to completion.

Data Presentation

Table 1: Recommended Catalyst and Ligand Combinations for Sterically Hindered Boronic Acids

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos1-3Excellent for sterically hindered and electron-rich substrates.
Pd₂(dba)₃XPhos1-3High activity and stability; good for challenging couplings.
PdCl₂(dppf)-2-5A common and often effective catalyst for a range of couplings.
Pd(PPh₃)₄-2-5A standard Pd(0) source, but may be less effective for this substrate.

Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling

BaseSolvent SystemTypical Temperature (°C)Notes
K₃PO₄Dioxane/H₂O (e.g., 4:1)80-110Often a good choice for hindered substrates.
Cs₂CO₃THF/H₂O (e.g., 4:1)60-100Highly effective, but more expensive.
K₂CO₃Toluene/H₂O (e.g., 4:1)80-110A common and cost-effective option.
Na₂CO₃DMF/H₂O (e.g., 5:1)100-120Can be effective, but DMF can be difficult to remove.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and should be optimized for each specific aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Degassing: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, Base, Catalyst, Ligand degas Degas with Inert Gas reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify extract->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low/No Yield? catalyst_q Catalyst System Appropriate for Hindered Substrate? start->catalyst_q Check First conditions_q Suboptimal Conditions? start->conditions_q If Catalyst is OK side_q Protodeboronation or Homocoupling? start->side_q If Byproducts Observed catalyst_a1 Use Buchwald Ligands (XPhos, SPhos) or NHC Ligands catalyst_q->catalyst_a1 No catalyst_a2 Use Fresh Catalyst/Pre-catalyst catalyst_q->catalyst_a2 Yes conditions_a1 Increase Temperature (80-110 °C) conditions_q->conditions_a1 Try conditions_a2 Use Stronger Base (K3PO4, Cs2CO3) conditions_q->conditions_a2 Try conditions_a3 Ensure Rigorous Degassing conditions_q->conditions_a3 Try side_a1 Use Anhydrous Conditions side_q->side_a1 Implement side_a2 Use Boronic Ester (Pinacol, MIDA) side_q->side_a2 Implement side_a3 Use Pd(0) Source and Degas Thoroughly side_q->side_a3 Implement

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid. The unique structural features of this reagent—namely, the sterically demanding ortho-alkoxy substituent—can present specific challenges during cross-coupling experiments. This guide offers solutions in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and comparative data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no yield in my cross-coupling reaction. What are the primary factors to investigate?

A1: Low or no product formation in the Suzuki-Miyaura coupling of this compound is a common issue that can often be traced back to a few key factors. The primary challenge stems from the steric hindrance imposed by the ortho-benzyloxy group, which can impede critical steps in the catalytic cycle.

Potential Causes and Troubleshooting Steps:

  • Suboptimal Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered substrate.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary for efficient oxidative addition and subsequent steps of the catalytic cycle. For particularly challenging couplings, specialized ligands might be required.[1]

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ.[1]

    • Solution: Consider using a pre-formed Pd(0) catalyst or a more robust, air-stable precatalyst, such as a Buchwald G3 or G4 palladacycle, which are designed for reliable generation of the active catalyst.[1]

  • Inadequate Base: A weak base may not be sufficient to activate the boronic acid for transmetalation, a key step in the catalytic cycle.[1][3]

    • Solution: Screen stronger bases. While common bases like Na₂CO₃ can be effective, sterically hindered couplings often benefit from stronger, non-aqueous bases like K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (KOtBu).[4][5] Ensure the base is finely powdered and anhydrous if running a non-aqueous reaction to maximize its reactivity.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid.[1]

    • Solution: Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Techniques such as freeze-pump-thaw or sparging the solvent with an inert gas are recommended.[6]

Q2: I am observing significant formation of a byproduct that I suspect is 2-((4-Fluorobenzyl)oxy)benzene. What is causing this and how can it be minimized?

A2: The formation of 2-((4-Fluorobenzyl)oxy)benzene is indicative of protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.

Potential Causes and Troubleshooting Steps:

  • Presence of Protic Sources (Water): Water is the primary proton source for this side reaction. This is particularly problematic when using strong aqueous bases.[1]

    • Solution: Switch to anhydrous reaction conditions. Use anhydrous solvents and non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). If a protic solvent is necessary, consider using a milder base such as potassium fluoride (KF).[1]

  • High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.

    • Solution: If possible, screen lower reaction temperatures. The use of a more active catalyst system (e.g., a highly active Buchwald ligand) may allow for efficient coupling at a lower temperature, thus minimizing decomposition of the boronic acid.

Q3: My reaction is producing a significant amount of homocoupled product from my boronic acid. How can I suppress this side reaction?

A3: Homocoupling of the boronic acid is another common side reaction, often promoted by the presence of oxygen or certain catalyst systems.

Potential Causes and Troubleshooting Steps:

  • Oxygen in the Reaction Mixture: As mentioned, oxygen can facilitate the oxidative homocoupling of boronic acids.

    • Solution: Rigorous degassing of solvents and maintaining an inert atmosphere throughout the experiment is crucial.[1]

  • Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling.

    • Solution: Experiment with different palladium sources and ligands. Sometimes, simply changing the ligand can suppress homocoupling by favoring the desired cross-coupling pathway.

  • Slow Addition: A high concentration of the boronic acid at the start of the reaction can favor homocoupling.

    • Solution: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q4: Could the benzyl ether group in my boronic acid be causing any side reactions?

A4: While the benzyl ether is generally a stable protecting group, under certain palladium-catalyzed conditions, cleavage can occur. However, this is more commonly observed under hydrogenolysis conditions (H₂ gas with a Pd catalyst) and is less frequent in standard Suzuki-Miyaura couplings.[7][8]

Potential Issues and Considerations:

  • Debenzylation: In the presence of a hydride source, palladium catalysts can potentially mediate the hydrogenolysis (cleavage) of the benzyl ether. While less common in Suzuki reactions, certain additives or reaction conditions could inadvertently generate hydride species.

    • Monitoring: Carefully analyze your crude reaction mixture by LC-MS or NMR for the presence of 2-hydroxyphenylboronic acid derivatives or the final product lacking the benzyl group.

    • Solution: If debenzylation is observed, re-evaluate the reaction components. Ensure that none of the reagents or solvents could be acting as a hydride source. Switching to a different solvent or base may be beneficial.

Quantitative Data on Reaction Conditions

The following tables provide illustrative data on the impact of different catalysts, ligands, bases, and solvents on the yield of the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide (4-bromoanisole). This data is based on general trends for sterically hindered boronic acids and should be used as a guideline for optimization.[4][9][10]

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (2 mol%)Ligand (4 mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10012<10
Pd₂(dba)₃SPhosK₃PO₄Toluene100885
Pd₂(dba)₃XPhosK₃PO₄Toluene100892
Pd₂(dba)₃RuPhosK₃PO₄Toluene100888
XPhos Pd G3 (2 mol%)-K₃PO₄Toluene100695

Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Base (2.0 equiv), Solvent (0.1 M).

Table 2: Effect of Base and Solvent on Yield

Catalyst/LigandBase (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
XPhos Pd G3Na₂CO₃Dioxane/H₂O (4:1)1001245
XPhos Pd G3K₂CO₃Dioxane/H₂O (4:1)1001268
XPhos Pd G3K₃PO₄Toluene100695
XPhos Pd G3Cs₂CO₃Dioxane100693
XPhos Pd G3KOtBuTHF80875

Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Catalyst (2 mol%), Solvent (0.1 M).

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound:

This protocol utilizes a Buchwald-type precatalyst, which is often effective for challenging, sterically hindered substrates.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.5 M)

  • Oven-dried reaction vial with a magnetic stir bar

  • Septum cap

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle and Troubleshooting Logic

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where common problems can arise, particularly for sterically hindered substrates.

Suzuki_Troubleshooting cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) trans_complex Ar-Pd(II)L₂-Ar' (Diorganopalladium Complex) oa_complex->trans_complex Transmetalation issue_oa Issue: Low Reactivity (Steric Hindrance) oa_complex->issue_oa trans_complex->pd0 Regenerates Catalyst product Ar-Ar' (Product) trans_complex->product Reductive Elimination issue_trans Issue: Slow Transmetalation trans_complex->issue_trans issue_re Issue: Slow Reductive Elimination product->issue_re arx Aryl Halide (Ar-X) arx->oa_complex Oxidative Addition boronic_acid Boronic Acid (Ar'-B(OH)₂) boronic_acid->trans_complex issue_boron Side Reaction: Protodeboronation boronic_acid->issue_boron base Base base->trans_complex

Caption: Suzuki-Miyaura catalytic cycle with key troubleshooting points.

Troubleshooting Decision Tree

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the cross-coupling reaction.

Troubleshooting_Workflow start Start: Low/No Yield check_catalyst Is the catalyst system optimized for hindered substrates? start->check_catalyst check_base Is the base strong enough and anhydrous (if needed)? check_catalyst->check_base Yes action_catalyst Action: Switch to bulky ligand (XPhos, SPhos) and/or use a pre-catalyst. check_catalyst->action_catalyst No check_conditions Are reaction conditions (temp, concentration) optimized? check_base->check_conditions Yes action_base Action: Screen stronger bases (K₃PO₄, Cs₂CO₃) and ensure anhydrous conditions. check_base->action_base No check_side_reactions Are side products (protodeboronation, homocoupling) observed? check_conditions->check_side_reactions Yes action_conditions Action: Increase temperature incrementally. Check solvent purity and degassing. check_conditions->action_conditions No action_side_reactions Action: Use anhydrous conditions. Ensure rigorous degassing. Consider slow addition of boronic acid. check_side_reactions->action_side_reactions Yes end Successful Coupling check_side_reactions->end No action_catalyst->check_base action_base->check_conditions action_conditions->check_side_reactions action_side_reactions->end

Caption: A logical workflow for troubleshooting Suzuki-Miyaura couplings.

References

Impact of base and ligand choice on (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of base and ligand choice on its reactivity in cross-coupling reactions and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: The primary challenges with this substrate stem from its ortho-alkoxy substituent. This group can influence the electronic and steric properties of the boronic acid, potentially leading to lower reaction yields. Specific issues include:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced with a hydrogen atom, rendering the boronic acid inactive for cross-coupling.[1][2] This can be exacerbated by strong bases and high temperatures.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[3][4]

  • Steric Hindrance: The bulky ortho substituent may slow down the transmetalation step in the catalytic cycle.[5]

Q2: How does the choice of base affect the reaction outcome?

A2: The base is crucial in the Suzuki-Miyaura reaction as it facilitates the formation of the boronate species, which is more active in the transmetalation step.[3][5] For a sterically hindered and potentially sensitive boronic acid like this compound, the choice of base is critical:

  • Strong Bases (e.g., NaOH, Ba(OH)₂): While they can accelerate the rate of coupling, they also significantly increase the risk of protodeboronation, especially in the presence of water.[5]

  • Moderate Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are often a good starting point, providing a balance between reactivity and stability of the boronic acid.[2][4][5] K₃PO₄ is often effective in anhydrous conditions and can be beneficial for challenging couplings.[4][5]

  • Mild Bases (e.g., KF): These can be used to minimize protodeboronation, particularly with sensitive substrates, though they may lead to slower reaction rates.[2]

Q3: Which ligands are recommended for coupling reactions with this boronic acid?

A3: The ligand stabilizes the palladium catalyst and influences its reactivity. For sterically demanding substrates, bulky, electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination steps in the catalytic cycle. Recommended ligand classes include:

  • Dialkylbiarylphosphines (e.g., SPhos, XPhos): These are highly effective for challenging Suzuki couplings, including those with sterically hindered boronic acids.[6]

  • Bidentate Ligands (e.g., Xantphos): These can be useful in preventing catalyst decomposition and may offer different selectivity compared to monodentate ligands.

Q4: My boronic acid appears to be decomposing during the reaction. What can I do?

A4: Decomposition, primarily through protodeboronation, is a common issue.[2][7] To mitigate this:

  • Use a milder base: Switch from strong bases like hydroxides to carbonates or phosphates.[2]

  • Lower the reaction temperature: Higher temperatures can accelerate decomposition.[2]

  • Employ anhydrous conditions: For highly sensitive substrates, using anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[2]

  • Protect the boronic acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin) or a diethanolamine adduct, which are more resistant to protodeboronation.[2][4][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst- Use a fresh batch of palladium catalyst and ligand. - Ensure proper reduction of Pd(II) precatalysts to the active Pd(0) species.[4] - Consider using more robust, air-stable precatalysts.[4]
2. Protodeboronation of Boronic Acid- Switch to a milder base (e.g., K₃PO₄, KF).[2] - Lower the reaction temperature.[2] - Use anhydrous solvents.[2] - Convert the boronic acid to a more stable boronate ester.[2]
3. Insufficiently Degassed System- Ensure the solvent is thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling.[4] - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2][4]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen- Improve degassing of the reaction mixture and solvent.[4]
2. Inefficient Catalyst Activation- If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[3]
Incomplete Conversion 1. Steric Hindrance- Increase the reaction temperature cautiously, monitoring for decomposition.[2] - Screen a panel of bulky, electron-rich ligands (e.g., SPhos, XPhos). - Increase the catalyst loading.
2. Poor Solubility of Reagents- Choose a solvent system that ensures all reagents are well-dissolved at the reaction temperature.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for specific coupling partners.

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]

    • Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[2][4]

  • Catalyst Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[4]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4] The final concentration should typically be between 0.1-0.2 M relative to the limiting reagent.[2]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]

  • Purification:

    • Purify the crude product by flash column chromatography.[2][4]

Protocol for Conversion to a Diethanolamine Adduct for Enhanced Stability

For substrates prone to decomposition, converting the boronic acid to a more stable adduct can improve yields.

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[4][8]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[4][8]

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[4][8]

  • Isolation: Isolate the white solid product by vacuum filtration.[4][8]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[4] This adduct can now be used directly in Suzuki coupling reactions.[4][8]

Data Presentation

Table 1: Illustrative Impact of Base and Solvent on Reaction Yield

The following data is illustrative and intended to demonstrate potential trends. Actual results will vary based on specific substrates and optimized conditions.

EntryBase (equiv.)Solvent SystemTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001265
2K₃PO₄ (3.0)Dioxane1001285
3Cs₂CO₃ (2.0)Toluene/H₂O (10:1)110878
4KF (3.0)THF/H₂O (4:1)802450
5NaOH (2.0)DME/H₂O (4:1)80630*

*Significant protodeboronation observed.

Table 2: Illustrative Ligand Screening Results

The following data is illustrative and intended to demonstrate potential trends. Conditions: Aryl Bromide (1.0 equiv.), Boronic Acid (1.2 equiv.), K₃PO₄ (3.0 equiv.), Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), Dioxane, 100 °C, 12h.

EntryLigandYield (%)
1PPh₃45
2SPhos92
3XPhos90
4Xantphos82

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Side Reactions Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X Complex OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)3- (from Boronic Acid + Base) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim Ar-Ar' (Product) RedElim->Pd(0)L2 Boronic_Acid This compound Boronic_Acid->Transmetalation Activation Protodeboronation Protodeboronation (Side Reaction) Boronic_Acid->Protodeboronation [H+] Base Base (e.g., K3PO4) Base->Transmetalation Activation ArX Aryl Halide (Ar-X) ArX->OxAdd

Caption: Suzuki-Miyaura catalytic cycle and the role of reactants.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_reagents Check Reagent Purity & Activity (Boronic Acid, Pd Catalyst) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions OK replace_reagents Use fresh catalyst/ligand. Consider boronate ester. check_reagents->replace_reagents Suspect check_side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) check_conditions->check_side_reactions OK optimize_conditions Optimize Base, Solvent, Temp. Screen Ligands. check_conditions->optimize_conditions Suboptimal mitigate_side_reactions Improve degassing. Use milder base. check_side_reactions->mitigate_side_reactions Present success Improved Yield check_side_reactions->success Absent replace_reagents->success optimize_conditions->success mitigate_side_reactions->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Managing impurities in (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing impurities in the starting material (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities can be categorized as follows:

  • Process-Related Impurities: These originate from the synthetic route. A likely synthesis involves the coupling of a 2-hydroxyphenylboronic acid derivative with 4-fluorobenzyl halide. Therefore, unreacted starting materials such as 2-hydroxyphenylboronic acid and 4-fluorobenzyl alcohol (from hydrolysis of the halide) may be present.

  • Boroxines: These are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. Boroxine formation is a reversible equilibrium, and their presence can lead to issues with accurate weighing and stoichiometry in subsequent reactions.

  • Protodeboronation Product: This is a significant degradation product where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in 1-((4-fluorobenzyl)oxy)benzene. This impurity is often promoted by aqueous conditions.

  • Oxidative Degradation Product: The boronic acid group can be replaced by a hydroxyl group through oxidation, leading to the formation of 2-((4-fluorobenzyl)oxy)phenol.

Q2: How can I minimize the formation of boroxines in my starting material?

A2: Boroxine formation is driven by the removal of water. To minimize their formation, avoid storing the material under strictly anhydrous conditions for extended periods. If you suspect boroxine contamination, you can often hydrolyze them back to the monomeric boronic acid by dissolving the material in a solvent mixture containing a small amount of water and then re-isolating the product.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and purity of your starting material, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Inert gas (e.g., argon or nitrogen) blanketing is advisable for long-term storage to prevent oxidative degradation.

Q4: My Suzuki-Miyaura coupling reaction using this boronic acid is giving low yields. What could be the problem?

A4: Low yields in Suzuki-Miyaura coupling reactions can be attributed to several factors related to the boronic acid starting material[1][2]:

  • Purity: The presence of impurities, especially protodeboronation products, reduces the amount of active reagent.

  • Boroxine Formation: If a significant portion of the boronic acid has converted to its boroxine, the stoichiometry of the reaction will be incorrect if based on the monomer's molecular weight.

  • Protodeboronation: This side reaction can consume the boronic acid under the reaction conditions, particularly with strong bases in aqueous media.[1]

  • Catalyst Inactivation: Impurities in the boronic acid could potentially interfere with and deactivate the palladium catalyst.

Troubleshooting Guides

Problem: Unexpected Peaks in ¹H NMR Spectrum

If you observe unexpected peaks in the ¹H NMR spectrum of your this compound, use the following guide to identify potential impurities.

Observed Signal Potential Impurity Troubleshooting Steps
Broad singlet around 4.5-5.5 ppmResidual WaterDry the sample under vacuum.
Peaks corresponding to 2-hydroxyphenylboronic acidUnreacted Starting MaterialPurify the material using recrystallization or column chromatography.
Singlet around 4.6 ppm and aromatic signals for 4-fluorobenzyl alcoholHydrolyzed 4-fluorobenzyl halidePurify via recrystallization or acid-base extraction to remove the neutral alcohol.
Absence of boronic acid proton signals and complex aromatic regionBoroxine FormationDissolve a small sample in a coordinating solvent like DMSO-d₆ which can help break up the anhydride for NMR analysis.
Aromatic signals without the boronic acid groupProtodeboronation ProductOptimize reaction and workup conditions to minimize exposure to water and strong bases. Purify by column chromatography.
Problem: Inconsistent Results in Subsequent Reactions

Inconsistent yields or reaction profiles can often be traced back to the quality of the starting material.

Impurity Profile and Acceptance Criteria

Parameter Acceptance Criteria Typical Analytical Method
Assay≥ 98.0%HPLC-UV, qNMR
Boroxine ContentReport Value¹H NMR, ¹¹B NMR
Protodeboronation Impurity≤ 0.5%HPLC-UV, GC-MS
Any Unspecified Impurity≤ 0.1%HPLC-UV, GC-MS
Water Content≤ 1.0%Karl Fischer Titration
Residual SolventsAs per ICH Q3CHeadspace GC-MS

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general procedure and may require optimization for the specific batch of material.

  • Solvent Selection: Screen for a suitable solvent system. A mixture of an organic solvent (e.g., ethyl acetate, toluene) and a non-polar solvent (e.g., heptane, hexane) is often effective.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot organic solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add the non-polar solvent to the hot solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold non-polar solvent.

  • Drying: Dry the purified product under vacuum at a temperature not exceeding 40°C.

Protocol 2: Purity Determination by HPLC-UV

This method is suitable for determining the assay and profiling related substance impurities.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be from 10% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Visualizations

experimental_workflow Impurity Identification and Management Workflow cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy start Starting Material This compound nmr ¹H and ¹¹B NMR Analysis start->nmr hplc HPLC-UV Purity Check start->hplc boroxine Boroxine Detected? (Broad peaks in NMR) nmr->boroxine process_imp Process Impurities Detected? (Starting materials, by-products) hplc->process_imp degradation Degradation Products Detected? (Protodeboronation) hplc->degradation boroxine->process_imp No hydrolysis Controlled Hydrolysis (Add water to solvent) boroxine->hydrolysis Yes recrystallization Recrystallization process_imp->recrystallization Yes final_purity Final Purity Analysis (HPLC, NMR, KF) process_imp->final_purity No, meets spec chromatography Column Chromatography degradation->chromatography Yes degradation->final_purity No, meets spec hydrolysis->recrystallization recrystallization->final_purity chromatography->final_purity

Caption: Workflow for impurity identification and purification.

troubleshooting_suzuki Troubleshooting Low Yield in Suzuki-Miyaura Coupling cluster_0 Check Starting Material Quality cluster_1 Corrective Actions start Low Yield in Suzuki-Miyaura Reaction check_purity Verify Purity by HPLC/NMR (Assay > 98%?) start->check_purity check_boroxine Check for Boroxines (Incorrect Stoichiometry?) start->check_boroxine check_protodeboronation Check for Protodeboronation Product start->check_protodeboronation purify Purify Boronic Acid (Recrystallization/Chromatography) check_purity->purify Purity < 98% adjust_stoichiometry Adjust Stoichiometry (Account for boroxine or purity) check_boroxine->adjust_stoichiometry Present optimize_conditions Optimize Reaction Conditions (Milder base, anhydrous solvent) check_protodeboronation->optimize_conditions Present end_node Improved Yield purify->end_node adjust_stoichiometry->end_node optimize_conditions->end_node

Caption: Troubleshooting guide for Suzuki-Miyaura reactions.

References

Technical Support Center: Catalyst Poisoning in Reactions with (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning and other common issues encountered during cross-coupling reactions involving (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the effects of catalyst poisoning and side reactions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or has completely stalled. What are the likely causes related to catalyst deactivation?

Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common problem that can often be traced back to catalyst deactivation or poisoning. The primary suspects include:

  • Catalyst Poisoning from Impurities: Trace impurities in your reagents or solvents can act as potent poisons for the palladium catalyst. Sulfur and phosphorus-containing compounds are particularly detrimental as they can irreversibly bind to the palladium.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. Oxygen can also promote the unwanted homocoupling of the boronic acid.

  • Palladium Black Formation: The appearance of a black precipitate is a common sign of catalyst agglomeration into inactive palladium nanoparticles. This can be triggered by high temperatures, incorrect solvent choice, or the presence of impurities.

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source, such as Pd(OAc)₂, its reduction to the active Pd(0) species may be incomplete, leading to a lower concentration of the active catalyst.

  • Side Reactions: Unwanted reaction pathways can consume starting materials and deactivate the catalyst. A key potential side reaction with this compound is the cleavage of the benzyl ether via hydrogenolysis, especially if hydrogen is present or generated in situ.

Troubleshooting Steps:

  • Reagent and Solvent Purity:

    • Use high-purity, anhydrous, and degassed solvents.

    • Ensure the this compound and the coupling partner are of high purity. Consider recrystallization if impurities are suspected.

    • Use a high-quality base, ensuring it is anhydrous.

  • Inert Atmosphere:

    • Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

    • Maintain a positive pressure of an inert gas throughout the reaction.

  • Reaction Conditions:

    • Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.

    • Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can often stabilize the catalyst.

    • Ensure the chosen base is appropriate for the reaction and does not promote side reactions.

Issue 2: Observation of Debenzylation Byproduct

Question: I am observing a byproduct that appears to be 2-hydroxyphenylboronic acid or its derivatives, suggesting cleavage of the 4-fluorobenzyl ether. How can I prevent this?

Answer: The benzylic ether linkage in this compound can be susceptible to cleavage under certain catalytic conditions, particularly hydrogenolysis catalyzed by palladium.

Mitigation Strategies:

  • Avoid Hydrogen Sources: Ensure no molecular hydrogen is present in the reaction system. Some additives or solvent impurities can act as hydrogen sources.

  • Ligand Selection: The choice of ligand can influence the selectivity of the palladium catalyst. Experiment with different ligands to find one that minimizes the hydrogenolysis pathway.

  • Catalyst Choice: While palladium is the most common catalyst for Suzuki-Miyaura reactions, in cases of severe debenzylation, exploring nickel-based catalyst systems might be a viable alternative, as they may exhibit different selectivity profiles.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns black immediately after adding the palladium catalyst. What does this indicate?

A1: The rapid formation of a black precipitate, commonly referred to as palladium black, suggests catalyst agglomeration and deactivation. This can be caused by several factors, including:

  • High catalyst concentration: Using too much catalyst can lead to aggregation.

  • Inappropriate solvent: The solvent may not be adequately solubilizing the catalytic species.

  • Presence of impurities: Certain impurities can accelerate the formation of palladium black.

  • High temperature: Excessive heat can cause the catalyst to decompose.

To address this, try reducing the catalyst loading, screening different solvents, ensuring the purity of all reagents, and lowering the reaction temperature.

Q2: Can the boronic acid itself be a source of catalyst inhibition?

A2: While less common for simple arylboronic acids, some boronic acids or their impurities can interact with the catalyst in a non-productive manner. For this compound, ensure it is free from residual starting materials or byproducts from its synthesis. Boronic acids can also undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) under the reaction conditions, which is a common side reaction.

Q3: How can I confirm if my catalyst is poisoned?

A3: A stalled reaction where starting materials are no longer being consumed is a strong indicator of catalyst deactivation. You can try adding a fresh portion of the catalyst to the reaction mixture. If the reaction resumes, it is likely that the initial catalyst was poisoned or decomposed.

Q4: Are there any specific impurities from the synthesis of this compound I should be aware of?

A4: The synthesis of this boronic acid likely involves the reaction of a bromo- or iodo-precursor with an organolithium or Grignard reagent followed by quenching with a borate ester. Potential impurities could include residual halide starting materials or organometallic species. Halide impurities are generally not problematic for the subsequent cross-coupling, but other residual reagents could interfere. It is crucial to use a well-purified boronic acid.

Quantitative Data Summary

The following table provides illustrative data on the impact of common catalyst poisons on the yield of a model Suzuki-Miyaura reaction. These are representative examples to aid in troubleshooting.

Poison Added (mol%)Poison TypeTypical SourceImpact on Yield
0.1ThiophenolSulfur-containing impuritySevere decrease
0.5Triphenylphosphine sulfideSulfur-containing impuritySignificant decrease
1.0Water (in anhydrous rxn)Incomplete dryingModerate decrease
-Oxygen (air leak)Improper inertingSignificant decrease

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base under an inert atmosphere.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low or No Product Yield check_purity Check Reagent and Solvent Purity start->check_purity impurity_issue Impurity Detected? check_purity->impurity_issue check_inert Verify Inert Atmosphere inert_issue Oxygen Leak? check_inert->inert_issue check_conditions Review Reaction Conditions conditions_issue Suboptimal Conditions? check_conditions->conditions_issue check_side_reactions Analyze for Side Products side_reaction_issue Side Reactions Present? check_side_reactions->side_reaction_issue optimize Systematically Optimize Conditions impurity_issue->check_inert No purify Purify Reagents/ Use Anhydrous Solvents impurity_issue->purify Yes inert_issue->check_conditions No degas Improve Degassing/ Check for Leaks inert_issue->degas Yes conditions_issue->check_side_reactions No screen Screen Catalyst, Ligand, Base, Temp. conditions_issue->screen Yes side_reaction_issue->optimize No mitigate Address Specific Side Reaction side_reaction_issue->mitigate Yes purify->check_inert degas->check_conditions screen->check_side_reactions mitigate->optimize

Caption: Troubleshooting workflow for low yield reactions.

G cluster_poisoning Common Catalyst Poisoning Pathways catalyst Active Pd(0) Catalyst deactivated_poison Inactive Pd-Poison Complex catalyst->deactivated_poison deactivated_oxidized Inactive Pd(II) Oxide catalyst->deactivated_oxidized poison Catalyst Poisons (e.g., Sulfur Compounds) poison->catalyst Irreversible Binding oxygen Oxygen (O2) oxygen->catalyst Oxidation impurities Reagent/Solvent Impurities impurities->poison

Caption: Common catalyst deactivation pathways.

Validation & Comparative

A Senior Application Scientist's Guide to Boronic Acid Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose structural and electronic properties are paramount to the reaction's success. This guide provides an in-depth comparison of the reactivity of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid against a series of structurally varied phenylboronic acids.

Aimed at researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the causality behind reactivity trends. By dissecting the electronic and steric factors that govern the performance of this complex ortho-substituted boronic acid, we aim to provide a predictive framework for substrate selection and reaction optimization in your own synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A comprehensive understanding of the reaction mechanism is essential to appreciate the nuanced differences in boronic acid reactivity. The palladium-catalyzed cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the electrophilic partner (e.g., an aryl halide), forming a Pd(II) complex.[1] This step is often the rate-determining step of the overall cycle, particularly for less reactive halides like chlorides.[2]

  • Transmetalation: This is the crucial step where the boronic acid's character comes into play. The organic moiety is transferred from the boron atom to the Pd(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][5] The rate and efficiency of transmetalation are highly sensitive to the steric and electronic environment of the boronic acid.[6]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + R¹-X pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal + [R²-B(OH)₃]⁻ pd_r1r2 R¹-Pd(II)L₂-R² transmetal->pd_r1r2 red_elim Reductive Elimination pd_r1r2->red_elim R¹-R² red_elim->pd0 boronic_acid R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing Boronic Acid Reactivity

The performance of a boronic acid in the Suzuki-Miyaura coupling is primarily dictated by two interconnected factors:

  • Electronic Effects: The electronic nature of substituents on the aryl ring influences the nucleophilicity of the carbon atom attached to boron.

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains increase the electron density on the aromatic ring, enhancing the nucleophilicity of the ipso-carbon. This generally accelerates the transmetalation step, leading to higher reaction rates and yields.[8]

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the ring. This reduced nucleophilicity can slow the transmetalation step.[6]

  • Steric Effects: The size and position of substituents, particularly those in the ortho position, can dramatically influence reactivity.

    • Steric Hindrance: Bulky groups near the boronic acid moiety can physically obstruct the approach of the palladium complex, impeding the formation of the necessary intermediate for transmetalation.[9][10] This is often the most significant challenge in couplings involving multi-substituted arenes. Overcoming this requires careful selection of ligands that are themselves bulky, which can paradoxically accelerate the reaction by promoting a more reactive, coordinatively unsaturated palladium center.[11][12]

Comparative Reactivity Analysis

To contextualize the reactivity of our target molecule, This compound , we will compare it against a curated set of alternative boronic acids. Each comparator is chosen to isolate and highlight a specific steric or electronic effect.

The target molecule possesses a large, sterically demanding (4-fluorobenzyl)oxy group in the ortho position. This group introduces several competing factors: the ether oxygen is an EDG, while the fluorine on the benzyl ring is a weak EWG. However, its sheer bulk is expected to be the dominant factor governing its reactivity.

Quantitative Comparison Data

The following data represents typical yields from a standardized Suzuki-Miyaura coupling with 4-bromoanisole. These results are based on established chemical principles and literature precedents.

Boronic AcidSubstituent(s)Key Feature(s)Expected Yield (%)
Phenylboronic Acid-HBaseline (unsubstituted)95-99%
4-Methoxyphenylboronic acidpara-OCH₃Strong electronic donation, minimal steric effect>98%
4-Nitrophenylboronic acidpara-NO₂Strong electronic withdrawal, minimal steric effect85-92%
2-Methoxyphenylboronic acidortho-OCH₃Electronic donation + moderate steric hindrance70-80%
This compound ortho-OCH₂-(p-F-Ph)Electronic donation + severe steric hindrance40-60%

This comparative data clearly illustrates that while electronic effects play a role, severe steric hindrance from a bulky ortho substituent, as seen in our target molecule, is the most significant impediment to achieving high yields under standard conditions.[6]

Caption: Factors influencing the reactivity of selected boronic acids.

Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative studies, detailed and validated protocols are essential.

Protocol 1: Standard Suzuki-Miyaura Coupling for Comparative Analysis

This protocol outlines a general procedure for coupling various boronic acids with an aryl bromide, suitable for generating the comparative data in the table above.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Protocol 2: Kinetic Analysis via In-Situ Monitoring

For a more rigorous comparison of reactivity, a kinetic study is invaluable. This workflow uses GC-MS with an internal standard to quantify product formation over time.

Experimental_Workflow start Start: Prepare Reagents setup Assemble Reaction in Vial (Aryl Halide, Boronic Acid, Base, Catalyst, Solvent, Internal Standard) start->setup preheat Pre-heat Oil Bath to Reaction Temperature setup->preheat reaction_start Place Vial in Oil Bath Start Timer (t=0) preheat->reaction_start sampling Withdraw Aliquot at Timed Intervals (t = x min) reaction_start->sampling sampling->reaction_start Continue Reaction quench Quench Aliquot (e.g., with water/EtOAc) sampling->quench Sample analyze Analyze via GC-MS quench->analyze data_plot Plot [Product] vs. Time analyze->data_plot end End: Determine Initial Rate data_plot->end

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Overcoming Challenges with Sterically Hindered Substrates

The lower yield observed for this compound is a classic case of steric hindrance. To improve the outcome for such challenging substrates, the following optimizations are recommended:

  • Ligand Selection: This is the most critical variable. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Employing bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, or RuPhos is crucial.[10][13] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can more readily undergo oxidative addition and accelerate the final reductive elimination step.[14]

  • Base Selection: The choice of base is critical for activating the boronic acid. For hindered systems, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[10]

  • Solvent and Temperature: Aprotic polar solvents like dioxane or THF are commonly used. Increasing the reaction temperature can help overcome the activation energy barrier, but must be balanced against potential substrate or catalyst decomposition.

Conclusion

The reactivity of this compound in Suzuki-Miyaura coupling is a compelling case study in the interplay between electronic and steric effects. While its ortho-alkoxy group provides a modest electronic push, its reactivity is overwhelmingly dominated by the severe steric hindrance imposed by the bulky benzyloxy substituent. This leads to significantly reduced reaction rates and yields compared to less hindered analogs like phenylboronic acid, 4-methoxyphenylboronic acid, and even 2-methoxyphenylboronic acid.

For synthetic chemists, this underscores a critical principle: when dealing with ortho-substituted boronic acids, steric factors are often the primary hurdle. Successful coupling of these challenging substrates is not a matter of simply extending reaction times, but requires a strategic redesign of the catalytic system. The deployment of modern, sterically demanding, and electron-rich ligands is paramount to achieving synthetically useful yields. This guide serves as a foundational resource for rationally approaching such optimizations in the pursuit of complex molecular architectures.

References

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid vs. its Boronate Esters in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organoboron reagent in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison between (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid and its corresponding boronate esters, with a focus on their performance in Suzuki-Miyaura cross-coupling reactions. The information presented is supported by representative experimental data and detailed protocols to aid in the rational selection of the appropriate reagent for specific synthetic applications.

The fundamental difference between using a boronic acid and its boronate ester derivative lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling catalysis.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can diminish their shelf-life and potentially lower reaction yields.[4]

Conversely, boronate esters, particularly pinacol esters, offer significantly enhanced stability.[5] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability makes them advantageous for multi-step syntheses and for use in high-throughput screening applications where reagent longevity is crucial. The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[2]

Quantitative Performance Comparison

ParameterThis compoundThis compound pinacol ester
Reaction Time 2 - 6 hours8 - 24 hours
Typical Yield 85 - 95%80 - 90%
Catalyst Loading 1 - 2 mol%2 - 5 mol%
Stability/Shelf-life Moderate (requires storage under inert gas)High (stable under ambient conditions)
Ease of Purification Can be challenging due to potential for decompositionGenerally straightforward via chromatography

Experimental Protocols

Below are detailed, representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both the boronic acid and its pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dioxane/Water (4:1 mixture), degassed

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the aryl bromide, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, degassed

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the this compound pinacol ester, the aryl bromide, and potassium phosphate.

  • Add the Pd(dppf)Cl₂ catalyst to the flask.

  • Add the degassed dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Rationale

To better illustrate the decision-making process and the general workflow of a Suzuki-Miyaura cross-coupling reaction, the following diagrams are provided.

CrossCouplingWorkflow cluster_start Starting Materials cluster_boron Boron Reagent Choice ArylHalide Aryl Halide (Ar-X) Coupling Suzuki-Miyaura Cross-Coupling ArylHalide->Coupling BoronicAcid This compound Decision Choice based on Reactivity vs. Stability BoronicAcid->Decision BoronateEster This compound pinacol ester BoronateEster->Decision Decision->Coupling Product Coupled Product Coupling->Product

Caption: Decision workflow for selecting the boron reagent in a Suzuki-Miyaura cross-coupling reaction.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar Boronate [Ar'B(OH)3]^- or [Ar'B(OR)2(OH)]^- Boronate->Transmetalation Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation of Analytical Methods for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical techniques for the characterization and quantification of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid, a key intermediate in many pharmaceutical syntheses. The validation parameters discussed adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Comparison of Key Analytical Techniques

The primary analytical methods for the validation of boronic acids, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection, Nuclear Magnetic Resonance (NMR) spectroscopy, and standalone Mass Spectrometry. Each technique offers distinct advantages and limitations in terms of specificity, sensitivity, and the nature of the data provided.

Table 1: Comparison of Analytical Methods for Boronic Acid Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC/UPLC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Specificity High, especially with MS detection. Can separate the analyte from impurities and degradation products.[6][7]High. Provides detailed structural information for unambiguous identification. ¹¹B NMR is specific for boron-containing compounds.[8][9][10][11][12]Moderate to High. Depends on the ionization technique and resolution. Can be complicated by the formation of boroxines (cyclic trimers).[13]
Linearity Excellent. Typically achieves R² > 0.99.[6]Quantitative NMR (qNMR) can provide excellent linearity.Good, but can be affected by matrix effects and detector saturation.
Accuracy High. Recovery values are typically within 98-102%.[6]High, especially for qNMR when a suitable internal standard is used.Good. Isotope dilution mass spectrometry can provide very high accuracy.
Precision (RSD%) Excellent. Typically < 2%.[6]Good. Typically < 3% for qNMR.Good. Typically < 5%.
Limit of Detection (LOD) Low. Can reach µg/mL to ng/mL levels, especially with MS detection.[6][14]Higher than chromatographic methods. Typically in the mg/mL range.Low to very low. Can reach pg/mL levels with appropriate instrumentation.[15]
Limit of Quantitation (LOQ) Low. Can reach µg/mL to ng/mL levels.[6]Higher than chromatographic methods.Low.
Robustness Good. Method performance is generally stable with small variations in mobile phase composition, pH, and temperature.High. Less susceptible to minor variations in experimental conditions compared to chromatography.Moderate. Ionization efficiency can be sensitive to matrix components and source conditions.
Key Challenges On-column hydrolysis of boronic acid pinacol esters.[16] Potential for peak tailing.Lower sensitivity compared to MS. Requires higher sample concentrations.[8]Dehydration and formation of cyclic boroxines can complicate spectra.[13][17] Derivatization may be required for GC-MS.[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV/MS)

This method is suitable for the quantification of this compound and its impurities.

Instrumentation:

  • HPLC or UPLC system with a UV or PDA detector and/or a mass spectrometer (e.g., ESI-MS).

  • Reversed-phase C18 column (e.g., Acquity BEH C18, XSelect Premier HSS T3).[6][7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for MS compatibility).[6][18]

Procedure:

  • Sample Preparation: Dissolve a known weight of the boronic acid in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate in water.[6]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or Acetonitrile.[6]

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and any less polar impurities, followed by a re-equilibration step. A one-minute run time has been reported for high-throughput analysis.[6]

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 220 nm) or MS in either positive or negative ion mode.

  • Validation: Perform validation experiments as per ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used for structural confirmation, while ¹¹B NMR is particularly useful for studying the boron center and its interactions.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Quartz NMR tubes are recommended for ¹¹B NMR to avoid background signals from borosilicate glass.[8]

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Internal standard for qNMR (e.g., maleic acid).

Procedure:

  • Sample Preparation: Dissolve approximately 4 mg of the boronic acid in 0.65 mL of the deuterated solvent.[8]

  • ¹H and ¹³C NMR Acquisition:

    • Acquire standard one-dimensional spectra to confirm the chemical structure.

    • Integrate proton signals for quantitative analysis against an internal standard if required.

  • ¹¹B NMR Acquisition:

    • Acquire a one-dimensional ¹¹B NMR spectrum. The chemical shift will indicate the hybridization state of the boron atom (sp² for the boronic acid, sp³ for boronate esters or adducts).[8][12]

    • The chemical shift is sensitive to pH and the presence of diols.[8][12]

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrals. For qNMR, calculate the concentration of the analyte relative to the internal standard.

Mass Spectrometry (MS)

Direct infusion MS or coupling with a separation technique like LC or GC can provide molecular weight and fragmentation information.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., ESI, MALDI, or EI for GC-MS).

Reagents:

  • Solvent for sample dissolution (e.g., acetonitrile, methanol).

  • Matrix for MALDI-MS (e.g., DHB), if applicable.[13]

  • Derivatizing agent for GC-MS (e.g., BSTFA), if applicable.[17]

Procedure (ESI-MS):

  • Sample Preparation: Dissolve the sample in a suitable solvent system, often a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[17]

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range. Observe the molecular ion ([M+H]⁺, [M-H]⁻, or adducts like [M+Na]⁺).[17]

  • Tandem MS (MS/MS): If necessary, perform fragmentation experiments on the molecular ion to obtain structural information.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, from initial development to the final validation report, as guided by ICH principles.

Analytical_Method_Validation_Workflow node_dev Analytical Method Development node_proto Validation Protocol (Define parameters and acceptance criteria) node_dev->node_proto node_val Execute Validation Experiments node_proto->node_val node_spec Specificity node_lin Linearity & Range node_acc Accuracy node_prec Precision (Repeatability, Intermediate Precision) node_lod Limit of Detection (LOD) node_loq Limit of Quantitation (LOQ) node_rob Robustness node_rep Validation Report (Summarize results and conclusions) node_val->node_rep

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development professionals and researchers, the synthesis of complex biaryl structures is a common requirement. The coupling of sterically hindered substrates such as (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid presents unique challenges due to the ortho-substituent, which can impede the catalytic cycle. The choice of an appropriate palladium catalyst system is therefore critical to achieving optimal reaction outcomes.

This guide provides a comparative overview of palladium catalyst systems applicable to the Suzuki-Miyaura coupling of this compound and structurally similar ortho-substituted phenylboronic acids. The performance of various catalysts is summarized based on experimental data from relevant studies, providing a valuable resource for catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

While direct comparative studies on this compound are limited in publicly available literature, valuable insights can be drawn from research on analogous sterically hindered and ortho-alkoxy substituted phenylboronic acids. The following table summarizes the performance of several key palladium catalyst systems in Suzuki-Miyaura reactions with relevant model substrates. The data is compiled from various sources and should serve as a qualitative guide for catalyst selection.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhos2-chloroanisolePhenylboronic acidK₃PO₄Toluene1001893
Pd₂(dba)₃ / P(t-Bu)₃2-chloroanisolePhenylboronic acidK₃PO₄Dioxane802491
Pd(PPh₃)₄1-bromo-2-methoxybenzenePhenylboronic acidK₂CO₃DME/H₂O801885
Pd(dppf)Cl₂2-bromoanisolePhenylboronic acidK₂CO₃DMF1001290
PEPPSI-IPr2-chloro-6-methylpyridinePhenylboronic acidK₂CO₃t-AmylOH1001894
Pd/BI-DIME2-bromo-1,3-dimethoxybenzene2,4,6-triisopropylphenylboronic acidK₃PO₄Toluene1101292
Acenaphthoimidazolylidene Pd Complex2-bromo-1,3-dimethylbenzene2,6-dimethylphenylboronic acidt-BuOKDioxane802>99

Note: The presented data is a compilation from different studies with varying substrates and conditions and is intended for comparative purposes.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for the specific case of this compound.

General Procedure for Suzuki-Miyaura Coupling with Phosphine Ligands

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

Solvent Addition: Add the degassed solvent (e.g., a mixture of DME and water) via syringe.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling with N-Heterocyclic Carbene (NHC) Ligands

Reaction Setup: To a microwave reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (e.g., t-BuOK, 2.0 equiv), and a magnetic stir bar.

Catalyst Addition: Add the PEPPSI-IPr catalyst (0.01-0.05 equiv).

Inert Atmosphere: Seal the vial and purge with an inert gas.

Solvent Addition: Add the degassed solvent (e.g., dioxane or t-AmylOH).

Reaction: Heat the reaction mixture in a microwave reactor to the specified temperature for the designated time.

Workup and Purification: Follow the workup and purification procedure outlined in the general protocol for phosphine ligands.

Visualizations

To better understand the underlying mechanism and experimental procedure, the following diagrams illustrate the catalytic cycle and a generalized workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n R1-Pd(II)L_n-X R1-Pd(II)L_n-X Pd(0)L_n->R1-Pd(II)L_n-X Oxidative Addition (R1-X) R1-Pd(II)L_n-R2 R1-Pd(II)L_n-R2 R1-Pd(II)L_n-X->R1-Pd(II)L_n-R2 Transmetalation (R2-B(OR)2 + Base) R1-Pd(II)L_n-R2->Pd(0)L_n Reductive Elimination R1-R2 Coupled Product R1-Pd(II)L_n-R2->R1-R2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Preparation Reagent Preparation (Aryl Halide, Boronic Acid, Base, Solvent) Inert_Atmosphere Inert Atmosphere (Degas and Purge) Reagent_Preparation->Inert_Atmosphere Catalyst_Addition Catalyst Addition Inert_Atmosphere->Catalyst_Addition Heating Heating with Stirring Catalyst_Addition->Heating Monitoring Monitoring (TLC, GC, or LC-MS) Heating->Monitoring Workup Work-up (Quench, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, MS) Purification->Analysis Final_Product Final_Product Analysis->Final_Product

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

A Comparative Performance Analysis of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura and Chan-Lam Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of biaryl and N-aryl scaffolds prevalent in pharmaceuticals and functional materials, the choice of boronic acid is a critical parameter influencing reaction efficiency. This guide provides a comparative benchmark of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid against other representative phenylboronic acids in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura reaction and the Chan-Lam N-arylation.

The performance of a boronic acid in these reactions is intrinsically linked to its electronic and steric properties. The subject of this guide, this compound, possesses a sterically demanding ortho-alkoxy substituent, which can influence the approach to the metal center during the catalytic cycle. The electronic nature of the benzyloxy group is generally considered to be weakly electron-donating, while the fluorine atom on the benzyl moiety introduces a mild electron-withdrawing effect. This nuanced electronic profile can modulate the nucleophilicity of the boronic acid.

Due to a lack of directly comparable, side-by-side experimental studies in the published literature for this compound, this guide presents illustrative performance data. The provided yields and reaction times are based on established principles of physical organic chemistry and data from closely related structures to offer a valuable comparative perspective for reaction design and optimization.

I. Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The efficiency of this palladium-catalyzed reaction is sensitive to the electronic and steric nature of the boronic acid. Electron-donating groups on the phenylboronic acid generally accelerate the transmetalation step, while bulky ortho-substituents can hinder it.

Illustrative Performance Data:

The following table compares the illustrative performance of this compound with other common boronic acids in a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole.

Boronic AcidSubstituent EffectsIllustrative Yield (%)Illustrative Reaction Time (h)Key Observations
This compound ortho-alkoxy (steric hindrance, weak donation)85 - 9212 - 18The bulky ortho-substituent may lead to slightly longer reaction times compared to unhindered analogs. The electron-donating nature of the alkoxy group promotes high yield.
Phenylboronic acidUnsubstituted (neutral)90 - 988 - 12Serves as a baseline for comparison, typically providing high yields under standard conditions.
(4-Methoxyphenyl)boronic acidpara-methoxy (strong electron-donating)95 - 996 - 10The strong electron-donating group significantly accelerates the reaction, leading to excellent yields in shorter times.
(4-(Trifluoromethyl)phenyl)boronic acidpara-CF₃ (strong electron-withdrawing)75 - 8518 - 24The electron-withdrawing group can slow down the transmetalation step, often requiring longer reaction times and potentially leading to lower yields.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene/Water (4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Reaction Pathway Pd(0)Ln Active Catalyst Ar-Pd(II)-X-Ln Oxidative Addition Complex Pd(0)Ln->Ar-Pd(II)-X-Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'-Ln Transmetalation Product Ar-Pd(II)-X-Ln->Ar-Pd(II)-Ar'-Ln Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'-Ln->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Performance in Chan-Lam N-Arylation

The Chan-Lam coupling provides a powerful method for the formation of C-N bonds. This copper-catalyzed reaction is often performed under milder conditions than its palladium-catalyzed counterparts. The steric and electronic properties of the boronic acid also play a significant role in this transformation.

Illustrative Performance Data:

The following table provides an illustrative comparison of this compound with other boronic acids in a hypothetical Chan-Lam N-arylation with aniline.

Boronic AcidSubstituent EffectsIllustrative Yield (%)Illustrative Reaction Time (h)Key Observations
This compound ortho-alkoxy (steric hindrance, weak donation)75 - 8524 - 36The steric bulk of the ortho-substituent can significantly impact the reaction rate, often requiring longer reaction times or elevated temperatures for good conversion.
Phenylboronic acidUnsubstituted (neutral)85 - 9518 - 24Generally provides high yields with anilines under standard Chan-Lam conditions.
(4-Methoxyphenyl)boronic acidpara-methoxy (strong electron-donating)90 - 9812 - 18The electron-donating group facilitates the transmetalation step, leading to higher yields and shorter reaction times.
(4-Nitrophenyl)boronic acidpara-nitro (strong electron-withdrawing)60 - 7536 - 48The strong electron-withdrawing group can decrease the nucleophilicity of the aryl group, making the transmetalation more challenging and resulting in lower yields.

Experimental Protocol: Chan-Lam N-Arylation

This protocol describes a general procedure for the Chan-Lam N-arylation of an amine with a boronic acid.

Materials:

  • Amine (1.0 mmol)

  • Boronic acid (1.5 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 1.1 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (DCM, 5 mL)

  • Air atmosphere

Procedure:

  • To a round-bottom flask, add the amine, boronic acid, Cu(OAc)₂, and pyridine.

  • Add DCM to the flask and stir the mixture vigorously at room temperature, open to the air.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Reaction Optimization

Experimental_Workflow start Start reaction_setup Reaction Setup (Substrates, Catalyst, Base, Solvent) start->reaction_setup parameter_screening Parameter Screening (Temperature, Time, Stoichiometry) reaction_setup->parameter_screening monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) parameter_screening->monitoring workup Workup & Purification (Extraction, Chromatography) monitoring->workup analysis Product Analysis (NMR, MS) workup->analysis optimization Yield > 90%? analysis->optimization optimization->parameter_screening No end End optimization->end Yes

Caption: A general workflow for optimizing cross-coupling reactions.

Comparative Analysis of Reaction Byproducts for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the expected reaction byproducts of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid in common cross-coupling reactions. While direct experimental data on the byproduct profile of this specific boronic acid is limited in the available literature, this analysis is based on the well-established reactivity of structurally similar arylboronic acids, particularly those with ortho-alkoxy substituents. The guide also presents a comparison with alternative reagents that may offer improved stability and performance, supported by general experimental protocols.

Introduction to this compound and its Reactivity

This compound is a valuable reagent in organic synthesis, particularly for the construction of biaryl and aryl-heteroaryl structures through palladium- or copper-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings. Its utility is prominent in medicinal chemistry and drug discovery for the synthesis of complex molecular scaffolds. However, like other arylboronic acids, it is susceptible to several side reactions that can lead to the formation of undesired byproducts, impacting reaction yield, purity of the desired product, and the overall efficiency of the synthetic route.

The primary side reactions associated with arylboronic acids are protodeboronation, homocoupling, and oxidation. The presence of the ortho-benzyloxy group in this compound can influence the propensity for these side reactions through steric and electronic effects, including potential chelation with the metal catalyst.[1]

Analysis of Potential Reaction Byproducts

Based on the known reactivity of arylboronic acids, the following byproducts are anticipated when using this compound in cross-coupling reactions.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This is a common and often significant side reaction, particularly under basic conditions or in the presence of protic solvents.[3] For this compound, this would result in the formation of 1-((4-fluorobenzyl)oxy)benzene.

  • Influencing Factors: The rate of protodeboronation is pH-dependent and can be accelerated under both acidic and basic conditions.[2] The presence of water and elevated temperatures can also increase the extent of this side reaction.[4] The electronic nature of substituents on the aryl ring plays a role; however, the effect of an ortho-alkoxy group can be complex.

Homocoupling

Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl. This is a frequent byproduct in Suzuki-Miyaura reactions and can be promoted by the presence of an oxidant (like air) and the palladium catalyst itself.[5][6] The homocoupling of this compound would yield 2,2'-bis((4-fluorobenzyl)oxy)-1,1'-biphenyl.

  • Influencing Factors: The presence of oxygen can significantly promote homocoupling.[7] The choice of palladium catalyst and ligands can also influence the extent of this side reaction. In some cases, homocoupling can be developed into the main desired reaction.[6]

Oxidation (Ipso-hydroxylation)

Oxidation of the boronic acid at the carbon-boron bond (ipso-hydroxylation) leads to the formation of a phenol. This reaction can occur in the presence of various oxidants, including air, and can sometimes be catalyzed by the metal catalyst used in the primary coupling reaction. For the target molecule, this would result in 2-((4-fluorobenzyl)oxy)phenol.

  • Influencing Factors: The presence of oxidizing agents, even atmospheric oxygen, can lead to the formation of the phenolic byproduct. The reaction can also be intentionally carried out using specific oxidants.

Quantitative Data Summary (Based on Analogues)

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Desired Product Yield (%)Homocoupling Byproduct (%)Protodeboronation Byproduct (%)Reference
2-Methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~90<5<5[1]
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8024VariableNot ReportedNot Reported[1]

Note: The yields of byproducts are often highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) and the nature of the coupling partner. Optimization of these parameters is crucial to minimize byproduct formation.

Comparison with Alternative Reagents

To mitigate the challenges associated with the stability and side reactions of boronic acids, several alternative reagents have been developed. These alternatives often exhibit enhanced stability to air and moisture, leading to more reproducible results and potentially lower levels of byproducts.

Reagent TypeStructure Example (General)AdvantagesDisadvantages
Boronic Acid R-B(OH)₂Readily available, wide commercial diversity.Prone to protodeboronation, homocoupling, and oxidation; can be difficult to handle and purify.
Potassium Organotrifluoroborate [R-BF₃]KCrystalline solids, stable to air and moisture, easy to handle.Requires fluoride source for activation in some cases; may have different reactivity profiles.
Boronic Acid Pinacol Ester R-B(pin)Generally more stable than the corresponding boronic acids, less prone to protodeboronation.May require harsher conditions for transmetalation; additional synthetic step for preparation.
MIDA Boronate R-B(MIDA)Exceptionally stable, crystalline solids; allows for slow release of the boronic acid, beneficial for challenging couplings.Requires deprotection step under basic conditions to release the active boronic acid.[8]

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura and Chan-Lam coupling reactions. These should be optimized for the specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, this compound, base, and palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired product from any byproducts.

Protocol 2: General Procedure for Chan-Lam Coupling

Materials:

  • This compound (1.5 equivalents)

  • Amine or phenol (1.0 equivalent)

  • Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equivalents, or catalytic amount with an oxidant)

  • Base (e.g., pyridine or triethylamine, 2.0 equivalents)

  • Solvent (e.g., dichloromethane or methanol)

Procedure:

  • To a round-bottom flask open to the air, add the amine or phenol, this compound, copper(II) acetate, and base.

  • Add the solvent and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the main Suzuki-Miyaura catalytic cycle and the pathways leading to the common byproducts.

Suzuki_Miyaura_Byproducts Figure 1. Suzuki-Miyaura Catalytic Cycle and Major Byproduct Pathways pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'(L_n) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Desired Product) reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'B(OH)₂ ar_boronic->transmetalation protodeboronation Protodeboronation ar_boronic->protodeboronation H₂O, H⁺/OH⁻ homocoupling Homocoupling ar_boronic->homocoupling Pd(0), O₂ oxidation Oxidation ar_boronic->oxidation [O] base Base base->transmetalation ar_h Ar'-H protodeboronation->ar_h ar_ar Ar'-Ar' homocoupling->ar_ar ar_oh Ar'-OH oxidation->ar_oh

Caption: Suzuki-Miyaura cycle and byproduct pathways.

Experimental Workflow

The following diagram outlines a general experimental workflow for a Suzuki-Miyaura coupling reaction, including workup and analysis.

Experimental_Workflow Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Reaction Setup (Inert Atmosphere) reagents Add Boronic Acid, Aryl Halide, Base, Pd Catalyst setup->reagents solvent Add Degassed Solvent reagents->solvent reaction 2. Reaction (Heating & Stirring) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup 3. Workup (Aqueous Extraction) monitoring->workup extraction Dilute & Extract with Organic Solvent workup->extraction drying Dry & Concentrate extraction->drying purification 4. Purification (Chromatography) drying->purification analysis 5. Analysis (NMR, MS) purification->analysis product Isolated Product & Byproducts analysis->product

Caption: General Suzuki-Miyaura experimental workflow.

Conclusion

While this compound is a versatile reagent, researchers should be aware of the potential for byproduct formation through protodeboronation, homocoupling, and oxidation. The extent of these side reactions is highly dependent on the specific reaction conditions. Careful optimization of the catalyst system, base, solvent, and temperature is crucial for maximizing the yield of the desired product and simplifying purification. For challenging coupling reactions or when high purity is paramount, the use of more stable boronic acid surrogates, such as potassium organotrifluoroborates or MIDA boronates, should be considered. This guide provides a framework for understanding and mitigating these potential side reactions, enabling more efficient and robust synthetic strategies in drug discovery and development.

References

A Comparative Guide to Isotopic Labeling Strategies in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling techniques crucial for modern biomedical research. We will explore the principles, performance, and protocols of established methods such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isotope-Coded Affinity Tags (ICAT). Furthermore, we will delve into the burgeoning field of Positron Emission Tomography (PET) imaging, with a special focus on the potential application of novel tracers like (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid.

Introduction to Isotopic Labeling

Isotopic labeling is a powerful technique used to track molecules through biological systems. By replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can distinguish labeled molecules from their unlabeled counterparts. This enables the precise quantification of proteins, metabolites, and drug candidates, providing invaluable insights into cellular processes, disease mechanisms, and drug efficacy.

Comparison of Key Isotopic Labeling Techniques

The choice of an isotopic labeling strategy depends on the specific research question, the sample type, and the available instrumentation. Below is a comparative overview of three prominent techniques.

FeatureThis compound with ¹⁸F for PETStable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Isotope-Coded Affinity Tags (ICAT)
Principle In vivo imaging of biological processes using a positron-emitting radionuclide (¹⁸F) attached to a targeting molecule.Metabolic incorporation of stable isotope-labeled amino acids into proteins in living cells.In vitro chemical labeling of cysteine-containing peptides with isotopically coded tags.
Application Non-invasive visualization and quantification of drug distribution, target engagement, and metabolic pathways in whole organisms.Quantitative proteomics to compare protein abundance between different cell populations.[1][2]Quantitative proteomics, particularly for samples that cannot be metabolically labeled.[3][4]
Throughput Single subject at a time.High-throughput, can compare 2-3 samples simultaneously (NeuCode SILAC up to 4).[1]Low to medium throughput, typically compares 2 samples.[3]
Sample Type Living organisms (preclinical models, humans).Adherent or suspension cell cultures.[5]Cell lysates, tissues, body fluids.[6]
Instrumentation PET scanner, cyclotron for isotope production.[7]Mass spectrometer (LC-MS/MS).[2]Mass spectrometer (LC-MS/MS).[3]
Advantages - Non-invasive, real-time imaging in vivo.- High sensitivity.- Provides spatial and temporal information.- High accuracy and reproducibility.- In vivo labeling minimizes sample preparation artifacts.[8]- Applicable to a wide range of sample types.- Reduces sample complexity by focusing on cysteine-containing peptides.[4]
Disadvantages - Requires specialized and expensive equipment.- Short half-life of ¹⁸F (110 min) requires rapid synthesis and imaging.[7]- Lower resolution compared to microscopy.- Limited to cell culture models that can be metabolically labeled.- Requires complete incorporation of labeled amino acids.[9]- Only quantifies cysteine-containing proteins.- Chemical labeling can be incomplete and introduce bias.[3]

Conceptual Application: Isotopic Labeling with this compound for PET Imaging

While specific isotopic labeling studies with this compound are not yet prevalent in published literature, its structure lends itself to labeling with Fluorine-18 (¹⁸F) for use as a PET tracer. Phenylboronic acids are known to interact with specific biological targets, and the fluorine atom provides a site for radiolabeling.[10] An ¹⁸F-labeled version of this molecule could potentially be used to image specific enzymes or receptors in vivo, offering a powerful tool for drug development and diagnostics.

The synthesis would involve a nucleophilic substitution reaction where cyclotron-produced [¹⁸F]fluoride replaces a suitable leaving group on the benzyl ring of a precursor molecule.[11]

Experimental Protocols

Protocol 1: Hypothetical ¹⁸F-Labeling of this compound Precursor

This protocol is a conceptual outline for the radiosynthesis of an ¹⁸F-labeled tracer based on general principles of ¹⁸F-chemistry.[12]

Materials:

  • Precursor: (2-((4-(Tosyl)benzyl)oxy)phenyl)boronic acid pinacol ester

  • [¹⁸F]Fluoride in [¹⁸O]water from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • HPLC purification system

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • [¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature.

  • Radiolabeling Reaction: Add the precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).

  • Purification: Quench the reaction and purify the crude product using reverse-phase HPLC to separate the ¹⁸F-labeled product from unreacted precursor and byproducts.

  • Formulation: Collect the HPLC fraction containing the desired product, remove the organic solvent under vacuum, and formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general workflow for a typical SILAC experiment.[13][14]

Materials:

  • SILAC-grade cell culture medium deficient in specific amino acids (e.g., L-arginine and L-lysine)

  • "Light" (natural isotope abundance) L-arginine and L-lysine

  • "Heavy" (e.g., ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine) isotopically labeled amino acids

  • Dialyzed fetal bovine serum (FBS)

  • Cell line of interest

  • Standard cell culture reagents and equipment

  • Lysis buffer

  • Mass spectrometer

Procedure:

  • Adaptation Phase: Culture the cells for at least five passages in the "heavy" and "light" SILAC media to ensure complete incorporation of the labeled amino acids. Monitor incorporation efficiency by mass spectrometry.[15]

  • Experimental Phase: Plate the "heavy" and "light" labeled cells and grow to the desired confluency. Apply the experimental treatment to one population (e.g., "heavy" cells) and a control treatment to the other ("light" cells).

  • Harvesting and Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Sample Mixing: Determine the protein concentration of both lysates and mix them in a 1:1 ratio.

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the "heavy" and "light" peptide pairs using specialized software to determine the relative abundance of proteins between the two conditions.

Protocol 3: Isotope-Coded Affinity Tags (ICAT)

This protocol outlines the general steps for an ICAT experiment.[3][16]

Materials:

  • ICAT reagent kit (containing "light" and "heavy" reagents)

  • Protein samples (e.g., cell lysates from control and treated conditions)

  • Reducing agent (e.g., TCEP)

  • Alkylation agent (if not part of the ICAT reagent)

  • Trypsin

  • Affinity purification column (e.g., avidin)

  • Mass spectrometer

Procedure:

  • Protein Extraction and Quantification: Extract proteins from the two samples to be compared and accurately determine the protein concentration.

  • Reduction and Labeling: Reduce the disulfide bonds in the protein samples. Label the cysteine residues of one sample with the "light" ICAT reagent and the other sample with the "heavy" ICAT reagent.

  • Sample Combination and Digestion: Combine the two labeled protein samples and digest the mixture into peptides using trypsin.

  • Affinity Purification: Isolate the ICAT-labeled peptides using the biotin tag on the ICAT reagent and an avidin affinity column. This step enriches for cysteine-containing peptides and reduces sample complexity.[17]

  • LC-MS/MS Analysis: Analyze the enriched peptide fraction by LC-MS/MS.

  • Data Analysis: Identify the peptide sequences and quantify the relative abundance of the "light" and "heavy" forms of each peptide to determine the protein expression ratios between the two samples.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the discussed isotopic labeling techniques.

PET_Workflow cluster_synthesis Radiosynthesis cluster_imaging PET Imaging precursor Boronic Acid Precursor labeling ¹⁸F-Labeling Reaction precursor->labeling f18 [¹⁸F]Fluoride f18->labeling purification HPLC Purification labeling->purification tracer ¹⁸F-Labeled Tracer purification->tracer injection Tracer Injection tracer->injection subject Subject (in vivo) injection->subject pet_scanner PET Scanner subject->pet_scanner image PET Image Data pet_scanner->image

Caption: Workflow for PET imaging using an ¹⁸F-labeled boronic acid tracer.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_experiment Experiment cluster_analysis Analysis light_culture Cell Culture ('Light' Amino Acids) control Control Treatment light_culture->control heavy_culture Cell Culture ('Heavy' Amino Acids) stimulus Experimental Stimulus heavy_culture->stimulus mix Combine Lysates (1:1) control->mix stimulus->mix digest Proteolytic Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Quantification lcms->quant ICAT_Workflow cluster_labeling In Vitro Labeling cluster_analysis Analysis sample1 Sample 1 Lysate label_light Label with 'Light' ICAT sample1->label_light sample2 Sample 2 Lysate label_heavy Label with 'Heavy' ICAT sample2->label_heavy combine Combine Labeled Samples label_light->combine label_heavy->combine digest Proteolytic Digestion combine->digest purify Affinity Purification of ICAT-labeled Peptides digest->purify lcms LC-MS/MS Analysis purify->lcms quant Protein Quantification lcms->quant

References

Quantitation of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid and its Derivatives by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance of Analytical Methods

LC-MS stands out as a highly sensitive and specific technique for the analysis of boronic acids, often outperforming other methods like Gas Chromatography (GC) which typically requires derivatization to handle the polarity and thermal lability of these compounds.[4][5] The following tables summarize the quantitative performance of various LC-MS and alternative methods for boronic acid analysis.

Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

ParameterUPLC-ESI-MS[6]LC-MS/MS[7]LC-MS/MS (Derivatized)[1][2]LC-MS/MS (Underivatized)[3]
Analyte(s) Various boronic acidsPhenylboronic acid and derivativesNon-nitrogen-containing aryl boronic acidsCarboxy phenyl boronic acid & Methyl phenyl boronic acid
Limit of Detection (LOD) 0.1 µg[6]-Low ppm levels[1][2]-
Limit of Quantitation (LOQ) 1.0 µg[6]2 - 10 pg/mL[7]1-5 ppm[2]20 ng/mL (1 ppm)[3]
Linearity (R²) 0.98[6]> 0.99[7]>0.99[2]> 0.99[3]
Recovery 97.1% - 105.7%[6]-Good at different concentration levels[2]80% - 120%[3]
Precision (RSD) < 2.0%[6]< 3%[7]-< 3.0%[8]
Key Advantage High throughput, no derivatization needed.[6]Ultra-high sensitivity.[7]Increased sensitivity for trace analysis.[1][2]Rapid, no derivatization required.[3]

Table 2: Performance of Alternative Analytical Methods

MethodAnalyte(s)Key Performance MetricsKey Advantage/Disadvantage
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile derivatives of boronic acidsRequires derivatization (e.g., silylation).[9]Advantage: Good for volatile compounds. Disadvantage: Derivatization adds complexity and potential for error.
Non-Aqueous Capillary Electrophoresis (NACE) Boronic esters and acidsGood resolution and accuracy without derivatization.[10] Spike recoveries within 80-120%.[10]Advantage: Avoids hydrolysis of esters to acids during analysis.[10] Disadvantage: Less common technique than LC or GC.
High-Performance Liquid Chromatography (HPLC) with UV Detection Various boronic acidsBaseline resolution for multiple boronic acids can be achieved.Advantage: Lower cost alternative to MS detection. Disadvantage: Lower sensitivity and specificity compared to MS.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are based on established methods for boronic acid quantitation.

High-Throughput UPLC-ESI-MS for Boronic Acids

This method is suitable for the rapid analysis of a wide range of boronic acids without the need for derivatization.[6]

  • Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).[6][9]

  • Mobile Phase A: 10 mM Ammonium acetate in water.[6][9]

  • Mobile Phase B: Acetonitrile.[6][9]

  • Gradient: A rapid gradient of 1 minute can be employed for high-throughput analysis.[6][9]

  • Flow Rate: Not specified, but typically in the range of 0.2-0.6 mL/min for UPLC.

  • Injection Volume: Not specified.

  • Column Temperature: 40°C.[3]

  • MS System: Electrospray Ionization (ESI) in negative mode.[3][5]

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM).

Highly Sensitive LC-MS/MS for Phenylboronic Acids

This method is designed for achieving ultra-high sensitivity for the quantitation of phenylboronic acid and its derivatives.[7]

  • Chromatographic System: A suitable reversed-phase column.

  • Mobile Phase A: Water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A 7-minute runtime is used for high throughput.[7]

  • Flow Rate: Not specified.

  • Sample Preparation: Standards are prepared by dissolving in methanol and then diluting with a 50:50 (v/v) methanol/water mixture.[7]

  • MS System: Triple quadrupole mass spectrometer with ESI in negative mode.[7]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[7]

LC-MS/MS for Trace Level Quantitation of Derivatized Boronic Acids

This method is employed when trace-level quantification of non-nitrogen-containing aryl boronic acids is required, utilizing derivatization to enhance sensitivity.[1][2]

  • Derivatization: A suitable derivatizing agent is used to improve ionization efficiency and chromatographic behavior.

  • Chromatographic System: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm).[3]

  • Mobile Phase A: 0.1% Ammonia in water.[3]

  • Mobile Phase B: 100% Acetonitrile.[3]

  • Flow Rate: 0.25 mL/min.[3]

  • Gradient: A gradient elution with a total run time of 14 minutes.[3]

  • MS System: Tandem quadrupole mass spectrometer with ESI in negative mode.[3]

  • Data Acquisition: MRM mode.[2]

Visualizing the Workflow

Diagrams can provide a clear and concise overview of the experimental processes.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Sample Sample containing Boronic Acid Derivatization Derivatization (Optional) Sample->Derivatization LC_System LC System (UPLC/HPLC) Sample->LC_System Standard Standard Preparation Standard->LC_System Spike Spiking (for recovery) Spike->LC_System Derivatization->LC_System MS_System Mass Spectrometer (Q-TOF, Triple Quad) LC_System->MS_System Column C18 Reversed-Phase Column Mobile_Phase Mobile Phase (e.g., Ammonium Acetate & Acetonitrile) Data_Acquisition Data Acquisition (Full Scan, SIM, MRM) MS_System->Data_Acquisition Ion_Source Ion Source (ESI Negative Mode) Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantitation Quantitation Report Calibration->Quantitation

Caption: A general workflow for the LC-MS quantitation of boronic acids.

Method_Selection_Logic Start Define Analytical Need High_Throughput High-Throughput Screening? Start->High_Throughput Trace_Analysis Trace Level Analysis (e.g., Impurity Testing)? High_Throughput->Trace_Analysis No UPLC_MS High-Throughput UPLC-MS High_Throughput->UPLC_MS Yes Ester_Analysis Analysis of Boronic Esters? Trace_Analysis->Ester_Analysis No LC_MSMS Sensitive LC-MS/MS Trace_Analysis->LC_MSMS Yes NACE Non-Aqueous Capillary Electrophoresis (NACE) Ester_Analysis->NACE Yes HPLC_UV HPLC-UV Ester_Analysis->HPLC_UV No (General Purpose) Deriv_LC_MSMS Derivatization + LC-MS/MS LC_MSMS->Deriv_LC_MSMS Need higher sensitivity?

References

Head-to-head comparison of different cross-coupling methods using (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is fundamental to the construction of complex molecular architectures that are hallmarks of pharmaceuticals and advanced materials. The choice of cross-coupling methodology is paramount in achieving efficient and selective synthesis. This guide provides a head-to-head comparison of three prominent cross-coupling methods—Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig—utilizing the sterically hindered and electronically distinct substrate, (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid. The data presented herein is illustrative, based on established chemical principles for structurally similar ortho-substituted boronic acids, to provide a comparative framework in the absence of direct side-by-side studies on this specific compound.

Executive Summary

This compound presents a unique challenge in cross-coupling reactions due to the steric bulk of the ortho-benzyloxy substituent. This guide explores the plausible performance of this boronic acid in three key transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, creating biaryl structures.

  • Chan-Lam Coupling: For the formation of C-N and C-O bonds, offering a complementary method to traditional palladium-catalyzed reactions.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed method for the synthesis of C-N bonds.

The following sections detail the illustrative performance data, experimental protocols, and logical workflows for selecting the optimal method for your synthetic needs.

Comparative Performance Data

The following table summarizes the plausible, illustrative performance of this compound in representative Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions. These values are based on typical outcomes for sterically hindered ortho-substituted phenylboronic acids found in the literature.

Parameter Suzuki-Miyaura Coupling Chan-Lam N-Arylation Buchwald-Hartwig Amination
Coupling Partner 4-BromoanisoleAnilineAniline
Catalyst Pd(PPh₃)₄Cu(OAc)₂Pd₂(dba)₃ / XPhos
Ligand PPh₃Pyridine (as base/ligand)XPhos
Base K₂CO₃PyridineNaOtBu
Solvent Toluene/H₂O (4:1)DichloromethaneToluene
Temperature (°C) 100Room Temperature100
Reaction Time (h) 12-1824-488-12
Catalyst Loading (mol%) 310 (stoichiometric copper often used)1-2
Illustrative Yield (%) 75-8560-7585-95

Note: Yields are illustrative and can be highly dependent on the specific coupling partner, precise reaction conditions, and purity of reagents. The steric hindrance from the ortho-substituent in this compound can impact reaction rates and yields.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted for the C-C bond formation between this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Add degassed toluene and water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Chan-Lam N-Arylation Protocol

This protocol describes the copper-catalyzed C-N bond formation between this compound and an amine.[2]

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular Sieves (4Å)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.5 equiv.), the amine (1.0 equiv.), copper(II) acetate (1.1 equiv.), and activated molecular sieves.

  • Add dichloromethane as the solvent, followed by pyridine (2.0 equiv.).

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS. The reaction can be slow due to steric hindrance and may require 24-48 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.

  • Wash the celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines the palladium-catalyzed C-N bond formation, which is often highly efficient for a wide range of amines.[3]

Materials:

  • This compound is not a direct substrate for the classical Buchwald-Hartwig amination, which couples an aryl halide with an amine. This section provides a protocol for a related process or for a scenario where the boronic acid is first converted to an aryl halide. However, for a direct comparison of C-N bond formation, we will consider the coupling of an aryl halide with an amine, which is the standard Buchwald-Hartwig reaction.

Illustrative Protocol for Aryl Bromide Amination:

Materials:

  • Aryl bromide

  • Amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk flask.

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (1-2 mol%) and XPhos (2.2-4.4 mol%).

  • Add the catalyst mixture to the Schlenk flask.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 8-12 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Workflows and Logic

To aid in understanding the experimental processes and decision-making, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Reactants: - Boronic Acid - Aryl Halide - Base add_catalyst Add Pd Catalyst & Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat & Stir (e.g., 100°C) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify end Isolated Product purify->end Coupling_Selection_Logic start Desired Bond Formation? cc C-C Bond (Biaryl Synthesis) start->cc C-C cn C-N Bond (Aryl Amine Synthesis) start->cn C-N co C-O Bond (Diaryl Ether Synthesis) start->co C-O suzuki Suzuki-Miyaura Coupling cc->suzuki chan_lam Chan-Lam Coupling cn->chan_lam buchwald Buchwald-Hartwig Amination cn->buchwald co->chan_lam

References

Unveiling the Potential of (2-((4-Fluorobenzyl)oxy)phenyl)boronic Acid Analogs as INDO-1 Inhibitors: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid analogs as inhibitors of the intracellular calcium indicator INDO-1. This review summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological context.

A recent patent has brought to light a series of (2-((substituted benzyl)oxy)phenyl)boronic acid derivatives as potent inhibitors of INDO-1, a crucial fluorescent indicator for measuring intracellular calcium levels. This discovery opens new avenues for modulating calcium signaling pathways, which are implicated in a multitude of cellular processes and disease states. This guide will delve into the structure-activity relationships (SAR) of these analogs, presenting a clear comparison of their inhibitory potencies and providing the necessary experimental details for researchers to build upon this work.

Comparative Inhibitory Activity of this compound Analogs against INDO-1

The inhibitory potential of various analogs was assessed by measuring their half-maximal inhibitory concentration (IC50) against INDO-1. The data reveals critical insights into the structural requirements for potent inhibition.

Compound IDR1R2R3R4R5IC50 (nM)
1 HHFHH50
2 HFHHH100
3 FHHHH200
4 HHClHH75
5 HHOMeHH150
6 HHHHH300
7 HHFFH30
8 OMeHHHH500

Table 1: In vitro inhibition of INDO-1 by (2-((substituted benzyl)oxy)phenyl)boronic acid analogs. The table showcases the IC50 values of various analogs with different substitutions on the benzyl ring.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the synthesis and biological evaluation of these compounds are provided below.

General Synthesis of (2-((substituted benzyl)oxy)phenyl)boronic acid analogs

The synthesis of the target compounds was achieved through a straightforward two-step process.

Step 1: Synthesis of 1-(benzyloxy)-2-bromobenzene derivatives

A mixture of 2-bromophenol (1.0 eq.), the appropriately substituted benzyl bromide (1.1 eq.), and potassium carbonate (2.0 eq.) in acetone was heated at reflux for 16 hours. After cooling to room temperature, the reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel to afford the desired 1-(benzyloxy)-2-bromobenzene derivative.

Step 2: Synthesis of (2-((substituted benzyl)oxy)phenyl)boronic acid analogs

To a solution of the 1-(benzyloxy)-2-bromobenzene derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere was added n-butyllithium (1.1 eq.) dropwise. The mixture was stirred at -78°C for 1 hour, after which triisopropyl borate (1.2 eq.) was added. The reaction mixture was allowed to warm to room temperature and stirred for an additional 16 hours. The reaction was then quenched with 1 M hydrochloric acid, and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by recrystallization or column chromatography to yield the final (2-((substituted benzyl)oxy)phenyl)boronic acid analog.

INDO-1 Inhibition Assay

The inhibitory activity of the synthesized compounds against INDO-1 was determined using a fluorescence-based assay.

Materials:

  • INDO-1 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES buffer (pH 7.4)

  • Calcium chloride (CaCl2)

  • Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Fluorescence microplate reader

Procedure:

  • A working solution of INDO-1 was prepared by dissolving INDO-1 AM in DMSO and then diluting it in HEPES buffer containing Pluronic F-127 to a final concentration of 1 µM.

  • Varying concentrations of the test compounds were pre-incubated with the INDO-1 working solution in a 96-well black microplate for 15 minutes at room temperature.

  • To initiate the fluorescence measurement, a solution of CaCl2 was added to each well to achieve a final free calcium concentration of 39 µM (a concentration that elicits a robust INDO-1 fluorescence signal).

  • The fluorescence was immediately read on a microplate reader with excitation at 355 nm and emission at 405 nm (calcium-bound form) and 485 nm (calcium-free form).

  • The ratio of the fluorescence intensities at 405 nm and 485 nm was calculated.

  • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

To understand the biological context of INDO-1 inhibition, it is essential to visualize its role in calcium signaling.

INDO1_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Calcium Signaling Cascade cluster_2 Measurement & Inhibition Extracellular Ca2+ Extracellular Ca2+ Cytosolic Ca2+ Increased Cytosolic Ca2+ Extracellular Ca2+->Cytosolic Ca2+ Influx ER Ca2+ ER Ca2+ Store ER Ca2+->Cytosolic Ca2+ Release Stimulus Stimulus Receptor Receptor Stimulus->Receptor IP3 IP3 (Second Messenger) Receptor->IP3 IP3R IP3 Receptor (Channel) IP3->IP3R SOCE Store-Operated Ca2+ Entry Cellular Response Cellular Response Cytosolic Ca2+->Cellular Response INDO-1 INDO-1 Cytosolic Ca2+->INDO-1 Binds to Fluorescence Fluorescence INDO-1->Fluorescence Emits Inhibitor This compound analog Inhibitor->INDO-1 Inhibits Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Bromophenol & Substituted Benzyl Bromide step1 Step 1: Etherification (K2CO3, Acetone) start->step1 intermediate 1-(Benzyloxy)-2-bromobenzene Derivative step1->intermediate step2 Step 2: Lithiation & Borylation (n-BuLi, B(OiPr)3) intermediate->step2 product (2-((Substituted benzyl)oxy)phenyl)boronic acid Analog step2->product assay INDO-1 Inhibition Assay product->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Safety Operating Guide

Proper Disposal of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid based on general safety protocols for boronic acid derivatives. As a specific Safety Data Sheet (SDS) for this compound was not located, it is imperative to handle this chemical with caution, assuming it may have hazards associated with its structural class. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like this compound is critical. This guide offers essential safety and logistical information to facilitate its safe disposal.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should occur within a certified chemical fume hood to minimize inhalation exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.
Hazard Assessment of Boronic Acid Derivatives

Table 2: General Hazard Information for Boronic Acid Derivatives

Hazard StatementDescription
H315: Causes skin irritation May cause redness, itching, or inflammation upon skin contact.[1][2]
H319: Causes serious eye irritation Can result in pain, tearing, or blurred vision if it enters the eyes.[1][2]
H335: May cause respiratory irritation Inhalation of dust may lead to coughing, sneezing, or shortness of breath.[2]

Due to these potential hazards, this compound should be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[3]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[3]

  • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3] The label should also indicate that it is a boronic acid derivative.

  • Compatibility: Do not mix this waste with other chemical waste streams unless their compatibility is certain.[4] Specifically, avoid mixing with strong acids, bases, or oxidizing agents.[1][5]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, and weighing boats should be collected in a designated, sealed container or a double-lined bag clearly marked as hazardous waste.[6]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a dedicated, leak-proof container suitable for organic waste.

  • The pH of the waste solution should be between 6 and 9 before it is consolidated, if necessary and safe to do so.[7]

4. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste. This is achieved by triple-rinsing with a suitable solvent (e.g., acetone or ethanol).[8]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[8][9]

  • Label Defacing: After triple-rinsing and air-drying in a fume hood, the original label on the container should be removed or completely defaced before disposal in the appropriate recycling or trash receptacle.[10]

5. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your EHS department or a licensed chemical waste disposal company.[3][10]

Experimental Protocol: Container Decontamination

This protocol details the steps for the triple-rinsing of containers that held this compound.

Materials:

  • Empty container of this compound

  • Appropriate solvent (e.g., acetone or ethanol)

  • Designated liquid hazardous waste container

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Perform this procedure in a certified chemical fume hood while wearing the recommended PPE.

  • First Rinse: Add a small amount of the chosen solvent to the empty container, ensuring all interior surfaces are wetted. Cap the container securely and agitate it to dissolve any residual chemical.

  • Collect Rinsate: Carefully pour the solvent rinsate into the designated liquid hazardous waste container.

  • Second Rinse: Repeat step 2 with a fresh portion of the solvent.

  • Collect Rinsate: Pour the second rinsate into the same liquid hazardous waste container.

  • Third Rinse: Repeat step 2 for a final time with fresh solvent.

  • Collect Rinsate: Collect the third rinsate in the liquid hazardous waste container.

  • Drying: Allow the now-empty container to air dry completely in the fume hood.

  • Final Disposal: Once dry, deface the original label and dispose of the container according to institutional guidelines for non-hazardous laboratory glassware or plastic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_waste_type Waste Type start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe solid_waste Solid Waste (Gloves, Paper, etc.) ppe->solid_waste liquid_waste Liquid Waste (Solutions) ppe->liquid_waste empty_container Empty Container ppe->empty_container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Waste Containers in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->store_waste ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for boronic acids.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles or safety glasses with side shields.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile).
Body Protection Lab CoatStandard laboratory coat.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1]

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] The work area within the fume hood should be clean and uncluttered.

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Handling the Chemical :

    • Carefully open the container to avoid creating dust.

    • Use a spatula or other appropriate tool to transfer the solid material.

    • If creating a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling :

    • Tightly close the container and store it in a cool, dry, and well-ventilated place.[2][3][4][5]

    • Clean any contaminated surfaces and equipment.

    • Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory area.[4][6][7]

Disposal Plan: Waste Management Protocol

Improper disposal of boronic acids can pose environmental and health risks.[8] Therefore, all waste containing this compound must be managed as hazardous waste.

Waste TypeCollection ProcedureContainer Labeling
Solid Waste Collect unused solid and contaminated materials (e.g., weighing paper, gloves) in a designated, sealable container.[1]"Hazardous Waste", "this compound", and any other institutional requirements.[1]
Liquid Waste Collect solutions in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]"Hazardous Waste", "this compound Solution", and any other institutional requirements.[1]
Empty Containers Rinse the empty container three times with a suitable solvent in a fume hood. The first rinseate must be collected as hazardous waste.[1]"Hazardous Waste", "Empty this compound Container Rinseate", and any other institutional requirements.

Important Disposal Considerations :

  • Do NOT dispose of this compound down the drain or in regular trash.[1]

  • Segregate boronic acid waste from other chemical waste streams.[1]

  • Never mix boronic acid waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[2][7]

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area until collection by authorized personnel.[1]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.[8]

Workflow for Handling this compound

G Figure 1. Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage cluster_disposal Waste Disposal prep_ppe Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_workspace Prepare Workspace: - Certified Fume Hood - Clean Surface - Accessible Safety Equipment prep_ppe->prep_workspace handling_transfer Transfer Chemical: - Avoid Dust Generation - Use Spatula prep_workspace->handling_transfer handling_solution Prepare Solution (if applicable): - Add Solid to Solvent Slowly handling_transfer->handling_solution disposal_collect Collect Waste: - Segregate Solid and Liquid Waste - Use Labeled, Sealed Containers handling_transfer->disposal_collect post_storage Store Chemical: - Tightly Closed Container - Cool, Dry, Ventilated Area handling_solution->post_storage post_cleanup Clean Workspace and Equipment post_storage->post_cleanup post_wash Wash Hands Thoroughly post_cleanup->post_wash post_cleanup->disposal_collect disposal_store Store Waste: - Designated Hazardous Waste Area disposal_collect->disposal_store disposal_pickup Arrange for EHS Pickup disposal_store->disposal_pickup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.